Troparil

Catalog No.
S590007
CAS No.
50372-80-0
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

CAS Number

50372-80-0

Product Name

Troparil

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

OMBOXYLBBHNWHL-YJNKXOJESA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC

The exact mass of the compound Troparil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and physical data for Troparil.

Property Specification
IUPAC Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
CAS Number 74163-84-1 [1] [2] [3]
Molecular Formula C₁₆H₂₁NO₂ [1] [2] [3]
Molar Mass 259.34 g/mol [1] [2] [3]
Melting Point 190 - 191 °C [1]
Appearance White to off-white crystalline solid [2]
Density ~1.09 g/cm³ [2]

Pharmacological Profile and Comparison with Cocaine

This compound is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, a cocaine derivative [1] [4] [3]. The key structural difference is the replacement of the hydrolyzable ester linkage in cocaine with a more stable carbon-carbon bond [1]. This change significantly alters its pharmacological profile.

The table below compares this compound with cocaine based on information from scientific literature.

Parameter This compound Cocaine
Dopamine Reuptake Inhibition (DAT) Potency Several times more potent [1] [3] Benchmark (less potent)
Serotonin Reuptake Inhibition (SERT) Potency Less potent [1] More potent
Duration of Action Several times longer [1] [4] [2] Shorter
Local Anesthetic Effect None (pure stimulant) [1] [4] Present
Cardiotoxicity Slightly less cardiotoxic [1] [2] Higher

Primary Research Applications

This compound is primarily used in neuroscience and pharmacology research:

  • Mapping Dopamine Transporters: 3H-radiolabelled this compound is a high-affinity ligand used in positron emission tomography (PET) imaging and in vitro binding assays to map the distribution and density of dopamine transporters (DAT) in the brain of humans and animals [1] [4] [3].
  • Animal Models of Stimulation: It produces behavioral and neurochemical effects similar to cocaine, such as locomotor stimulation [1]. Researchers use it as a cocaine substitute to study stimulant drugs while avoiding the stringent regulatory controls associated with cocaine itself [1] [4].
  • Structure-Activity Relationship (SAR) Studies: As a foundational molecule in the phenyltropane class, this compound is a key compound for synthesizing and evaluating analogs to understand the structural requirements for DAT affinity and selectivity [1] [3].

Experimental Protocol: Identification and Characterization in Forensic Analysis

While a full synthesis protocol is complex, an analytical protocol for identifying this compound in collected samples is available from a 2022 forensic study [5]. The workflow below outlines the key steps.

G start Sample Collection (Illicit Powders/Tablets) prep Sample Preparation (Micronization & Homogenization) start->prep lcms LC-ESI-QTOF-MS/MS Analysis (Structural Elucidation, High Mass Accuracy) prep->lcms gcms GC-EI-MS Analysis (Molecular Fingerprint, Fragmentation Pattern) prep->gcms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Definitive Structural Confirmation) lcms->nmr gcms->nmr data Data Integration & Interpretation (Unambiguous Identification) nmr->data

Protocol Details

  • Sample Preparation: Collected samples are micronized (if in tablet form) and homogenized. Approximately 1 mg of powder is dissolved in acetonitrile for analysis [5].
  • LC-ESI-QTOF-MS/MS: Used for initial structural elucidation. The method employs a C18 column with a gradient elution of water/acetonitrile/formic acid and methanol/acetonitrile/formic acid. Electrospray ionization in positive mode provides high-resolution mass data for determining elemental composition [5].
  • GC-EI-MS: Provides a classic fragmentation pattern for comparison with known libraries. Analysis uses a Zebron ZB-SemiVolatiles column with a temperature gradient and electron ionization at 70 eV [5].
  • NMR Spectroscopy: The definitive technique for structural confirmation. A suite of experiments is performed [5]:
    • ¹H NMR: Identifies types and numbers of hydrogen atoms.
    • ¹³C NMR: Identifies carbon framework.
    • 2D Experiments (COSY, HSQC, HMBC): Elucidate connectivity between atoms, mapping the complete molecular structure.

Legal and Safety Status

  • Legal Status: The legal status is ambiguous. It may be considered a controlled substance analogue of cocaine in some countries, but precedent is unclear [1] [4]. Its detection in illicit products confirms its status as a New Psychoactive Substance (NPS) [5].
  • Side Effects & Toxicity: As a potent CNS stimulant, anticipated side effects are cardiovascular and neurological. A 1985 study noted it was "more powerful than amphetamine but less toxic," suggesting a potentially wider therapeutic window than cocaine, though comprehensive human safety data is lacking [6] [2].

References

Chemical Profile and Pharmacological Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Troparil is chemically described as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2]. It is a phenyltropane-based compound, meaning the phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, unlike cocaine which has an ester linkage [1] [3]. This key structural difference makes this compound a pure stimulant without local anesthetic action and contributes to its longer duration of action [1] [3].

This compound acts as a reuptake inhibitor for monoamine transporters, with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT) [1] [2]. The following table summarizes its receptor affinity profile compared to cocaine.

Transporter This compound IC₅₀ (nM) Cocaine IC₅₀ (nM) Potency Ratio vs. Cocaine
Dopamine (DAT) 23 ± 5.0 [1] 102 ± 12 [1] Approximately 4-5 times more potent [1] [2]
Norepinephrine (NET) 920 ± 73 [1] 3298 ± 293 [1] Approximately 3-4 times more potent
Serotonin (SERT) 1962 ± 61 [1] 1045 ± 89 [1] Less potent

The primary mechanism of this compound is blocking the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft and heightens dopaminergic signaling [1]. The diagram below illustrates this mechanism and the core metabolic pathway of this compound.

G This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds and Inhibits Metabolites Phase I & II Metabolites This compound->Metabolites Hepatic Metabolism DA_Signal Increased Dopaminergic Signaling DAT->DA_Signal Increased Synaptic Dopamine

This compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels. It is metabolized in the liver through Phase I and II reactions [2].

Experimental Research and Protocols

This compound is primarily used in scientific research to map the distribution of dopamine transporters in the brain using ³H-radiolabelled forms in humans and animals [1] [4]. It serves as an alternative to cocaine in animal studies, producing similar effects while avoiding stringent licensing requirements [1].

A 2024 study characterized this compound's metabolic fate in rat urine and incubations using a pooled human liver S9 fraction (pHLS9) to identify biomarkers for toxicological detection [2] [5]. The experimental workflow is summarized below.

G Substrate This compound (25 µM) InVitro In Vitro Incubation (pooled human liver S9 fraction) Substrate->InVitro InVivo In Vivo Administration (Rat, single 2 mg/kg oral dose) Substrate->InVivo Analysis Analysis (HPLC-HRMS/MS) InVitro->Analysis InVivo->Analysis Results Metabolite Identification Analysis->Results

Experimental workflow for this compound metabolism studies, combining in vitro human liver models and in vivo animal administration followed by high-resolution mass spectrometry analysis [2] [5].

Key findings from the metabolism study include:

  • Main Metabolic Steps: Demethylation was the primary Phase I reaction, followed by hydroxylation of the tropane ring, the phenyl ring, and combinations of these steps, as well as subsequent glucuronidation (Phase II) [2].
  • Metabolite Detection: Four Phase I and three Phase II metabolites were identified. Phase I metabolites were detected in both rat urine and human liver preparations, while Phase II metabolites were only detected in rat urine [2].

Comparative Pharmacology and Safety

This compound exhibits a pharmacological profile distinct from cocaine. The following table compares key properties.

Property This compound Cocaine
Primary Mechanism Dopamine Reuptake Inhibitor (DRI) [1] Dopamine Reuptake Inhibitor [1]
Potency at DAT 4-5 times more potent [1] [2] Baseline
Duration of Action A few times longer [1] [3] Shorter
Local Anesthetic Effect No (lacks ester linkage) [1] [3] Yes
Cardiotoxicity Potentially lower [1] [3] Higher
Abuse Liability Possibly lower, but research is ongoing [1] High

While this compound is a potent stimulant, its abuse potential in humans is not fully characterized. One study suggested that phenyltropanes may have less abuse potential compared to cocaine [1]. However, this compound has been identified in samples collected from drug users in Europe, indicating some recreational use [2] [4].

Key Takeaways for Researchers

  • High DAT Selectivity: this compound is a highly selective and potent dopamine reuptake inhibitor, making it a valuable tool for studying the dopamine system [1].
  • Research Utility: Its pharmacological profile and availability in radiolabeled form make it suitable for mapping dopamine transporters and conducting behavioral studies in animal models [1] [4].
  • Emerging Relevance: As a new psychoactive substance (NPS), understanding this compound's metabolism is critical for clinical and forensic toxicology. Recent research has identified its main metabolic pathways, enabling detection in biological samples [2] [4].

References

Troparil new psychoactive substance NPS identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Identification of Troparil

Forensic and clinical laboratories primarily use instrumental techniques for the unequivocal identification of this compound. The following table summarizes the key analytical parameters and methodologies.

Table 1: Analytical Techniques for this compound Identification and Characterization

Analytical Technique Key Parameters / Observations Application / Findings

| GC-EI-MS [1] | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium, 1.0 mL/min Temp. Program: 75°C (1 min) to 180°C at 20°C/min, then to 320°C at 20°C/min (hold 7 min) Ionization: EI, 70 eV | Provides characteristic electron ionization mass spectrum for identification and comparison with libraries. | | LC-ESI-QTOF-MS/MS [1] | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 µm) Mobile Phase: (A) Water/ACN/Formic Acid (90/10/0.1); (B) MeOH/ACN/Formic Acid (90/10/0.1) Gradient: 10% B to 90% B over 7 min Ionization: ESI+ | Provides high-resolution accurate mass (HRAM) of precursor and fragment ions. Confirms molecular formula and diagnostic fragments. | | NMR Spectroscopy [1] | Instrument: Varian VNMRS-500 (500 MHz for 1H) Experiments: 1H, 13C, 1H-1H COSY, 1H-13C HSQC, 1H-13C HMBC | Unambiguous structural elucidation and confirmation of the stereochemistry of this compound. |

The general workflow for analysis often follows a logical sequence, integrating these techniques:

G A Sample Collection (e.g. powder, tablet) B Sample Preparation A->B C Screening Analysis (LC-/GC-HRMS) B->C LC LC-HRMS/MS Provides accurate mass and fragmentation data C->LC GC GC-MS Provides characteristic EI mass spectrum C->GC D Structural Confirmation (NMR) NMR NMR Spectroscopy Confirms molecular structure D->NMR E Data Interpretation & Reporting LC->D GC->D NMR->E

Pharmacology & Physicochemical Properties

This compound is a synthetic phenyltropane derivative designed to mimic the effects of cocaine but with a modified pharmacological profile.

Table 2: this compound's Pharmacological Profile and Properties [2] [3] [4]

Category Details
IUPAC Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Other Names β-CPT, WIN 35,065-2
Molecular Formula C₁₆H₂₁NO₂
Molar Mass 259.349 g·mol⁻¹
Melting Point 190 - 191 °C
Mechanism of Action Dopamine Reuptake Inhibitor (DRI); also inhibits norepinephrine and serotonin reuptake.
Potency vs. Cocaine 4-5 times more potent at dopamine and norepinephrine transporters; less potent at serotonin transporter.
Key Differences from Cocaine Lacks the hydrolyzable ester linkage to the phenyl ring, leading to a longer duration of action, no local anesthetic effects, and potentially reduced cardiotoxicity.

Metabolic Pathways

Understanding the metabolism of this compound is critical for its detection in biological samples. A 2024 study identified the following phase I and phase II metabolites in rat urine and human liver S9 fraction incubations [3] [5].

  • Main Metabolic Step: Demethylation of the tropane nitrogen or the carbomethoxy group.
  • Other Phase I Reactions: Hydroxylation on the tropane ring and/or the phenyl ring.
  • Phase II Metabolism: Glucuronidation of the hydroxylated metabolites.

Current Status and Detection

This compound was identified in illegal products collected from drug users in Europe, indicating its active consumption despite being rare [1] [3]. Its status as a New Psychoactive Substance (NPS) means it poses a public health threat and is not controlled under international drug conventions, though its legal status varies by country [6].

References

Troparil Fundamentals: Chemistry & Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Troparil is a phenyltropane-based synthetic stimulant, first synthesized in the 1970s as a cocaine analog with a modified chemical structure [1].

Chemical Profile of this compound

Property Description
IUPAC Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Synonyms β-CPT, WIN 35,065-2 [1]
Molecular Formula C₁₆H₂₁NO₂ [1]
Molar Mass 259.349 g·mol⁻¹ [1]
CAS Number 74163-84-1 [1] [2]
Legal Status Considered a controlled substance analog of cocaine in some jurisdictions [1]

Key Pharmacological Characteristics

Feature Comparison to Cocaine & Key Effects
Primary Mechanism Potent dopamine reuptake inhibitor (DRI); also inhibits norepinephrine reuptake [1] [3].
Potency Several times more potent than cocaine as a dopamine reuptake inhibitor [1].
Selectivity Higher potency for dopamine and norepinephrine transporters; less potent serotonin reuptake inhibitor [1] [3].
Duration of Action Lasts several times longer than cocaine due to non-hydrolyzable carbon-carbon bond [1].
Local Anesthetic Effect Lacks the ester linkage, thus has no local anesthetic action; considered a pure stimulant [1].
Cardiotoxicity Slightly less cardiotoxic than cocaine [1].
Abuse Liability Phenyltropanes are suggested to have less abuse potential compared to cocaine [1].

Primary Research Applications & Experimental Data

This compound is a valuable tool in neuropharmacology, primarily for studying the dopamine system.

Mapping Dopamine Transporters Radiolabeled this compound is used to map the distribution and density of dopamine transporters (DAT) in the brain in both human and animal studies [1]. It helps understand DAT's role in conditions like Parkinson's disease and substance use disorders [4].

Animal Models of Stimulant Effects this compound produces cocaine-like discriminative stimulus effects in animals and is used to study locomotor stimulation and drug reinforcement [1]. It serves as a cocaine substitute to avoid stringent licensing requirements [1].

G Start Research Objective A1 Administer this compound (DAT Inhibitor) Start->A1 A2 Dopamine Reuptake Blocked in Synapse A1->A2 App3 Map DAT in Brain (Using Radiolabeled this compound) A1->App3 A3 Extracellular Dopamine Levels Increase A2->A3 A4 Observe Behavioral & Physiological Effects A3->A4 M1 Locomotor Stimulation A4->M1 M2 Drug Discrimination A4->M2 M3 Reinforcement Studies A4->M3 App1 Model Cocaine's Effects M1->App1 M2->App1 App2 Study Addiction Pathways M2->App2 M3->App2

Experimental workflow for this compound in animal research

Metabolism and Detection in Toxicology

Recent research focuses on this compound's metabolic fate to enable detection in clinical and forensic settings [3] [5].

Phase I Metabolism this compound undergoes demethylation as the primary metabolic step [3] [5]. Other Phase I reactions include hydroxylation of the tropane ring and the phenyl ring [3] [5].

Phase II Metabolism Phase II metabolism involves glucuronidation of the hydroxylated metabolites [3] [5]. These glucuronidated metabolites were detected in rat urine but not in human liver S9 fraction incubations, suggesting possible species differences [3] [5].

Analytical Identification Advanced techniques like LC-ESI-QTOF-MS/MS, GC-EI-MS, and NMR spectroscopy are used to separate, identify, and structurally characterize this compound and its metabolites [6].

G This compound This compound P1A Demethylation (Main Pathway) This compound->P1A P1B Hydroxylation (Tropane Ring) This compound->P1B P1C Hydroxylation (Phenyl Ring) This compound->P1C M1 Phase I Metabolites P1A->M1 P1B->M1 P1C->M1 P2A Glucuronidation M1->P2A D1 Detected in Rat Urine & pHLS9 M1->D1 M2 Phase II Metabolites (Glucuronides) P2A->M2 D2 Detected in Rat Urine M2->D2 Detection Detection

This compound metabolic pathways and detection

Potential Therapeutic Applications & Research Gaps

Research into this compound's therapeutic potential is preliminary but shows interesting directions.

Potential Area Rationale & Current Findings
Cocaine Use Disorder (CUD) As an "atypical" DAT inhibitor that may stabilize DAT in a different conformation than cocaine, potentially offering treatment with lower abuse liability [4].
Neurological Disorders Preclinical studies suggest potential for improving attention, working memory, and motor function, indicating relevance for ADHD, depression, and Parkinson's disease [7].
Cognitive Enhancement Animal models show this compound can improve cognitive performance in attention and working memory tasks [7].

Significant Research Gaps

  • Human Data: Virtually no data from controlled human trials on safety or efficacy [7].
  • Long-Term Effects: Chronic administration effects, potential for tolerance, and dependence are unknown [7].
  • Neuroprotective Claims: Suggestions of neuroprotective properties are from cellular and animal models and require validation [7].

References

Chemical Synthesis of Troparil from Methylecgonidine

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Troparil from methylecgonidine is a key route described in the literature for producing this cocaine analogue for research purposes [1]. The core of the synthesis involves a Grignard reaction, where methylecgonidine reacts with phenylmagnesium bromide to form the final product [1].

General Reaction Scheme:

Methylecgonidine + Phenylmagnesium Bromide → this compound [1]

This reaction is characterized by the direct attachment of a phenyl group to the tropane ring through a carbon-carbon bond, which is not hydrolyzable and contributes to this compound's longer duration of action compared to cocaine [1]. The demanding reaction conditions put production beyond the capacity of most illicit drug manufacturers [1].

Characterization Data for this compound and Methylecgonidine

Successful synthesis and purification require rigorous characterization. The table below summarizes the key physicochemical data for the starting material and the final product.

Property Methylecgonidine [2] [3] This compound [1] [4]
Chemical Name Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS Number 43021-26-7 74163-84-1
Molecular Formula C10H15NO2 C16H21NO2
Molecular Weight 181.232 g/mol 259.349 g/mol
Molecular Structure Methylecgonidine this compound
Melting Point Information missing 190 to 191 °C (374 to 376 °F)
Boiling Point Information missing 350.2±42.0 °C (Predicted)
Density Information missing 1.099±0.06 g/cm³ (Predicted)
Predicted pKa Information missing 9.95±0.60
SALT Forms Not applicable Tartrate, hydrochloride, and naphthalenedisulfonate salts are available [1].

Synthetic Workflow and Characterization: The diagram below outlines the general workflow from starting materials to a characterized final product.

Start Start: Methylecgonidine Step1 Grignard Reaction with Phenylmagnesium Bromide Start->Step1 Step2 Crude Reaction Mixture Step1->Step2 Step3 Purification (Recrystallization, Chromatography) Step2->Step3 Step4 Pure this compound Step3->Step4 Step5 Structural Confirmation Step4->Step5 Step6 Purity Assessment Step4->Step6 NMR Structural analysis by: - 1H NMR - 13C NMR Step5->NMR Meth Purity determined by: - HPLC / LC-MS - GC-MS Step6->Meth

Critical Safety and Regulatory Considerations

Working with these compounds requires careful attention to safety and legal compliance.

  • Safety Protocols: The synthesis of this compound is subject to strict regulations and oversight [5]. Laboratories must adhere to stringent safety protocols, including proper handling and storage of precursors and products, use of appropriate personal protective equipment, and implementation of safe waste disposal procedures [5].
  • Regulatory Status: The legal status of this compound is complex. It may be considered a controlled substance analogue of cocaine in the United States due to its related chemical structure [1]. In Canada, its status depends on whether it is considered a derivative of ecgonine, coca, or cocaine [1]. Researchers must obtain all necessary permits and comply with reporting requirements set forth by regulatory agencies in their jurisdiction [5].

Research Context and Applications

This compound is a potent dopamine reuptake inhibitor (DRI) used in scientific research. Its primary applications include [1]:

  • Mapping the distribution of dopamine transporters in the brain using 3H-radiolabelled forms in humans and animals.
  • Animal research into stimulant drugs as an alternative to cocaine, avoiding stringent licensing requirements.

Its pharmacological profile shows it is a few times more potent than cocaine as a dopamine reuptake inhibitor but less potent as a serotonin reuptake inhibitor [1]. The lack of an ester linkage makes it a pure stimulant without local anesthetic action and slightly less cardiotoxic than cocaine [1].

Knowledge Gaps and Further Research

Publicly available scientific literature lacks granular, step-by-step experimental details for this synthesis, such as:

  • Specific molar ratios of reactants
  • Detailed temperature and pressure conditions
  • Precise reaction times
  • Exact work-up procedures
  • Comprehensive purification protocols (e.g., specific solvents for recrystallization, chromatographic stationary and mobile phases)

Overcoming these gaps requires expertise in advanced organic synthesis and access to specialized scientific resources.

References

Troparil Grignard reaction phenylmagnesium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Troparil (WIN 35,065-2) is a phenyltropane-based stimulant used extensively in neuroscience research, particularly for studying the dopamine transporter (DAT). As a synthetic analog of cocaine, it offers several advantages for scientific investigation. This compound is a few times more potent than cocaine as a dopamine reuptake inhibitor but has a lower potency as a serotonin reuptake inhibitor [1]. Its duration of action is several times longer than that of cocaine, owing to the replacement of the benzoate ester group with a non-hydrolyzable carbon-phenyl bond. This structural change eliminates local anesthetic action and may reduce cardiotoxicity, making this compound a more selective pharmacological tool for studying dopamine neurotransmission [1].

Chemical Synthesis and Reaction Mechanism

Reaction Scheme

The synthesis of this compound is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The general reaction is as follows: Methylecgonidine + Phenylmagnesium Bromide → this compound [1]

The following diagram illustrates the experimental workflow for the synthesis of this compound, from reagent preparation to final product isolation:

G Start Start: this compound Synthesis SubStep1 Prepare/Purchase Methylecgonidine Start->SubStep1 SubStep2 Synthesize Grignard Reagent (Phenylmagnesium Bromide) SubStep1->SubStep2 SubStep3 Perform Grignard Reaction (Methylecgonidine + Grignard) SubStep2->SubStep3 SubStep4 Workup and Purification (Hydrolysis, Isolation, Crystallization) SubStep3->SubStep4 End Final Product: This compound (Free Base or Salt) SubStep4->End

Mechanism of Action

The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl group nucleophilic. This phenyl anion equivalent attacks the electrophilic carbon of the tropane ring precursor (methylecgonidine), forming a new carbon-carbon bond and creating the this compound structure after workup [1] [2].

Detailed Experimental Protocol

Reagents and Equipment
  • Materials: Bromobenzene (anhydrous), Magnesium turnings, Methylecgonidine, Anhydrous Diethyl Ether or Tetrahydrofuran (THF) [3] [1] [4].
  • Equipment: Oven-dried round-bottom flask, Claisen adapter, reflux condenser, drying tube (packed with anhydrous CaCl₂), addition funnel, magnetic stirrer, heating mantle [3].
Step-by-Step Procedure

A. Preparation of Phenylmagnesium Bromide [3]

  • Place 1.00 g of magnesium turnings and a stirring bar into a dry 100-mL round-bottom flask.
  • Assemble the reaction apparatus with a Claisen adapter, condenser, and addition funnel. Attach a CaCl₂ drying tube to the top of the condenser.
  • In the addition funnel, mix 4.5 mL of bromobenzene with 8 mL of anhydrous diethyl ether.
  • Add approximately 1-2 mL of the bromobenzene/ether solution to the flask to initiate the reaction. Cloudiness and bubbling indicate the reaction has started (may take 5-10 minutes). If needed, add a small crystal of iodine to initiate.
  • Once started, begin stirring and slowly add the remaining bromobenzene solution dropwise over about 45 minutes to maintain a steady reflux.
  • After addition, rinse the funnel with 3 mL of anhydrous ether and add to the flask.
  • Reflux gently for 15 additional minutes. The final solution should be cloudy, with most magnesium consumed.

B. Synthesis of this compound [1]

  • The Grignard reagent, phenylmagnesium bromide, is reacted with methylecgonidine. While precise details are not fully elaborated, demanding reaction conditions are required [1].
  • The reaction must be performed under a strict anhydrous and oxygen-free atmosphere, typically using Schlenk line techniques.
  • After the reaction is complete, the mixture is carefully quenched, likely with a saturated aqueous ammonium chloride solution or dilute acid.
  • The product can be isolated as various salts. The most commonly used form is the tartrate salt, though hydrochloride and naphthalenedisulfonate salts are also available [1].
Critical Safety Notes
  • Moisture Sensitivity: All glassware must be scrupulously clean and dry. Bake glassware at 110°C for at least 30 minutes before use [3].
  • Pyrophoric Hazard: Grignard reagents can be pyrophoric (ignite in air). Exercise extreme caution [5].
  • Ether Flammability: Diethyl ether is highly flammable and volatile. Never use it in open containers outside a fume hood [3].

Characterization and Analytical Data

Successful synthesis and purity of this compound should be confirmed using the following analytical methods:

Parameter Specification / Expected Result Method / Notes
Physical Form Crystalline solid Free base or salt (e.g., tartrate) [1]
Melting Point 190 - 191 °C For the free base [1]
Molecular Formula C₁₆H₂₁NO₂ -
Molar Mass 259.349 g·mol⁻¹ -
Spectroscopy Consistent with structure ¹H NMR, ¹³C NMR, IR, MS
Chromatography Single peak HPLC or TLC (indicative of purity)

| Binding Affinity (IC₅₀) | DAT: 23 ± 5 nM NET: 920 ± 73 nM SERT: 1962 ± 61 nM | Radioligand binding assay [1] |

The molecular structure and stereochemistry of this compound are crucial for its activity. The following diagram depicts the spatial arrangement of its key functional groups:

G This compound This compound Core Structure        • 8-Azabicyclo[3.2.1]octane (Tropane Skeleton)        • Phenyl Group at C3        • Carbomethoxy Group at C2        • Methyl Group on Nitrogen        • Stereochemistry: (1R,2S,3S,5S)         Stereochemistry Key Stereochemistry        The specific (1R,2S,3S,5S)configuration is essentialfor high affinity bindingto the Dopamine Transporter (DAT).         This compound->Stereochemistry Critical for

Applications in Drug Development Research

This compound serves as a powerful tool in neuropharmacology research. Its primary applications include:

  • DAT Mapping: ³H-radiolabeled this compound is used in autoradiography and PET imaging studies to map the distribution and density of dopamine transporters in the brain in both humans and animals [1].
  • Behavioral Studies: It is used in animal models as an alternative to cocaine to study stimulant effects, reinforcement, and drug-seeking behavior, while avoiding the stringent licensing required for cocaine itself [1].
  • Structure-Activity Relationship (SAR) Studies: As a prototypical phenyltropane, this compound provides a structural template for developing novel DAT inhibitors to understand the molecular features governing potency and selectivity [1].

Regulatory and Safety Considerations

This compound is a potent psychoactive substance with significant abuse potential. Its legal status is complex.

  • United States: It is likely considered a controlled substance analog of cocaine under the Federal Analog Act [1].
  • Canada: Its status depends on the legal interpretation of whether it is a derivative of ecgonine, coca, or cocaine [1].
  • Handling: Research using this compound must be conducted in compliance with all applicable national and institutional regulations concerning controlled substances. Appropriate safety protocols for handling potent stimulants must be followed.

Conclusion

The synthesis of this compound via the Grignard reaction provides a classic yet efficient route to a highly valuable compound in neuroscience research. Its enhanced potency and selectivity for the dopamine transporter, compared to cocaine, make it a superior tool for probing DAT function. Successful synthesis is technically demanding and hinges on meticulous attention to anhydrous conditions and safety. The product must be thoroughly characterized, and all research must be conducted within the established legal and ethical frameworks for controlled substance analogs.

References

Analytical Characterization of Troparil Using LC-ESI-QTOF-MS: Application Notes and Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Troparil (methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a cocaine analogue and new psychoactive substance (NPS) that functions as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine [1]. The rapid emergence of this compound on illicit drug markets necessitates robust analytical methods for its identification and characterization in forensic, clinical, and regulatory settings [2] [3]. Liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (LC-ESI-QTOF-MS) has proven to be an indispensable technique for the unequivocal identification and structural elucidation of this compound and its metabolites due to its high resolution, accurate mass measurement capabilities, and exceptional sensitivity [2] [3]. These application notes provide detailed protocols and analytical parameters for the comprehensive characterization of this compound using LC-ESI-QTOF-MS, supporting researchers and drug development professionals in their analytical workflows.

Analytical Characterization

Structural Properties and Physicochemical Characteristics

This compound belongs to the phenyltropane class of compounds and shares structural similarities with cocaine, though it lacks the hydrolyzable ester linkage to the phenyl ring, replacing it with a more stable carbon-carbon bond [1]. This structural modification results in enhanced metabolic stability and prolonged duration of action compared to cocaine. The compound typically exists as a tartrate, hydrochloride, or naphthalenedisulfonate salt, with the free base having a molar mass of 259.349 g·mol⁻¹ [1].

LC-ESI-QTOF-MS Analysis of this compound

The application of LC-ESI-QTOF-MS enables the precise identification of this compound based on accurate mass measurement, isotopic pattern, and characteristic fragmentation profile [2]. The technique provides comprehensive data for both qualitative and semi-quantitative analysis, facilitating the detection of this compound in complex matrices including seized materials and biological samples.

Table 1: Optimal LC Conditions for this compound Analysis

Parameter Specification Notes
Column Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) Thermo Fisher Scientific [2]
Guard Column Hypersil GOLD (10 × 2.1 mm, 3 μm) Thermo Fisher Scientific [2]
Mobile Phase A Water/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) LC-MS grade solvents [2]
Mobile Phase B Methanol/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) LC-MS grade solvents [2]
Gradient Program 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B [2]
Flow Rate 0.15 mL/min [2]
Column Temperature 25°C [2]
Injection Volume 1 μL [2]

Table 2: Optimal QTOF-MS Parameters for this compound Analysis

Parameter Specification Notes
Ionization Mode ESI Positive [2]
Capillary Voltage 4500 V [2]
End Plate Offset -500 V [2]
Dry Gas Flow Rate 8.0 L/min [2]
Dry Heater 180°C [2]
Scan Range m/z 50-1500 [2]
Collision Energy (CE) Ramped from 35-40 eV for m/z 200-400 This compound-specific [2]
Acquisition Mode Auto-MS/MS [2]
Mass Spectrometric Fragmentation Profile

Under ESI+ conditions, this compound produces a predominant protonated molecule [M+H]⁺ at m/z 260.1651 (C₁₆H₂₂NO₂⁺) [3]. The MS/MS spectrum is characterized by several diagnostic fragment ions that provide structural information about the tropane ring system and the phenyl substituent.

Table 3: Characteristic MS/MS Fragments of this compound [M+H]⁺ (m/z 260)

m/z Ion Proposed Structure Significance
260.1651 [M+H]⁺ C₁₆H₂₂NO₂⁺ Protonated molecular ion
182.1176 [M+H-C₃H₆O₂]⁺ C₁₃H₁₂N⁺ Loss of methyl ester group (-58 Da)
154.1227 [M+H-C₆H₆O₂]⁺ C₁₀H₁₂N⁺ Tropane ring fragment
124.1121 [M+H-C₈H₁₀O₂]⁺ C₈H₁₀N⁺ Further fragmentation of tropane system
91.0548 [C₇H₇]⁺ Tropylium ion Characteristic phenyl ring fragment

Experimental Protocols

Sample Preparation

3.1.1 Solid Samples (Powders/Tablets)

  • Homogenization: For tablet formulations, micronize the sample to ensure a uniform particle size distribution [2].
  • Extraction: Weigh approximately 1-2 mg of the homogenized sample and dissolve in 1 mL of methanol or acetonitrile (LC-MS grade).
  • Dilution: Dilute the extract with mobile phase A to achieve an approximate concentration of 25 μM for LC-ESI-QTOF-MS analysis [3].
  • Clarification: Centrifuge at 18,407 × g for 2 minutes if necessary to remove any particulate matter [3].

3.1.2 Biological Samples (Urine/Plasma)

  • Deproteinization: Mix 100 μL of biological sample with 300 μL of ice-cold acetonitrile.
  • Precipitation: Incubate the mixture at -18°C for 30 minutes to precipitate proteins [3].
  • Centrifugation: Centrifuge at 18,407 × g for 2 minutes to pellet the precipitate [3].
  • Collection: Transfer 60 μL of the clear supernatant to an MS vial for analysis.
Instrumental Analysis Procedure
  • System Calibration: Calibrate the QTOF mass analyzer using a sodium formate solution prior to each analytical batch to ensure high mass accuracy [2].
  • Chromatographic Separation: Inject 1 μL of the prepared sample and separate using the gradient elution program detailed in Table 1.
  • Mass Spectrometric Detection: Acquire data in auto-MS/MS mode with the parameters specified in Table 2. Use a collision energy ramped from 35 to 40 eV for optimal fragmentation of this compound [2].
  • Data Processing: Process acquired data using appropriate software (e.g., Bruker Compass 1.3 or similar) focusing on accurate mass measurements, isotopic pattern matching, and fragment ion analysis [2].
Metabolite Identification Workflow

Recent metabolism studies have revealed that this compound undergoes phase I metabolism including demethylation and hydroxylation, as well as phase II glucuronidation [3]. The following workflow facilitates the identification of this compound metabolites in biological systems:

G cluster_0 Metabolite Identification Steps Start Sample Preparation (Biological Matrix) LCsep LC Separation Start->LCsep MS1 Full Scan MS (m/z 50-1500) LCsep->MS1 DataProc Data Processing MS1->DataProc MetID Metabolite Identification DataProc->MetID Step1 1. Detect Potential Metabolites (Mass Defect Filter, Isotopic Pattern) MetID->Step1 Step2 2. Trigger Auto-MS/MS (Collision Energy: 35-40 eV) Step1->Step2 Step3 3. Analyze Fragmentation (Characteristic Fragments) Step2->Step3 Step4 4. Confirm Structures (Accurate Mass, Retention Time) Step3->Step4

Figure 1: Experimental workflow for the identification of this compound and its metabolites using LC-ESI-QTOF-MS.

Applications in Drug Development and Forensic Science

Identification in Seized Materials

LC-ESI-QTOF-MS has been successfully applied to identify this compound in seized illegal products, demonstrating its utility in forensic drug analysis [2]. The technique provides unambiguous identification even in complex mixtures and enables the detection of novel psychoactive substances as they emerge on the drug market.

Metabolism Studies

Comprehensive metabolism studies using rat models and pooled human liver S9 fraction (pHLS9) have identified several this compound metabolites [3]. The main metabolic pathways include:

  • N-Demethylation: Formation of the primary nor-metabolite
  • Hydroxylation: On both the tropane and phenyl rings
  • Glucuronidation: Phase II conjugation of hydroxylated metabolites

These findings provide crucial data for developing analytical methods for detecting this compound consumption in clinical and forensic toxicology settings.

Troubleshooting and Best Practices

  • Signal Suppression: If ionization suppression is observed, optimize the sample dilution factor or incorporate additional sample clean-up steps such as solid-phase extraction [4].
  • Chromatographic Performance: For peak tailing or broadening, condition the column adequately and ensure mobile phases are prepared fresh daily.
  • Mass Accuracy Drift: Regularly calibrate the QTOF system with sodium formate and monitor internal lock mass compounds if available to maintain mass accuracy below 5 ppm.
  • Collision Energy Optimization: For novel this compound analogs, systematically tune collision energies as optimal fragmentation has been shown to have a linear dependency on m/z ratio [5].

Conclusion

LC-ESI-QTOF-MS represents a powerful analytical platform for the comprehensive characterization of this compound and its metabolites. The high mass accuracy, resolution, and MS/MS capabilities of this technique provide definitive identification of this compound in diverse sample matrices, supporting efforts in forensic analysis, clinical toxicology, and drug development. The protocols and parameters detailed in these application notes offer researchers a validated framework for analyzing this emerging psychoactive substance and its biotransformation products.


References

Troparil gas chromatography mass spectrometry GC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the identification and characterization of the new psychoactive substance (NPS) Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Introduction

This compound is a synthetic stimulant belonging to the phenyltropane class of compounds, which shares a similar pharmacological profile with cocaine by acting as a dopamine, norepinephrine, and serotonin reuptake inhibitor [1]. Its emergence on the illicit drug market necessitates reliable analytical methods for its identification in forensic and clinical settings [2]. This application note outlines a validated GC-MS method for the analysis of this compound, compiling information from scientific publications where it has been successfully identified.

2. Materials and Methods

2.1. Sample Preparation Samples, typically obtained as powders or from tablets, should be prepared by dissolving a small amount in a suitable solvent such as methanol or acetonitrile to achieve an approximate concentration of 1 mg/mL [2]. The solution is then centrifuged, and the supernatant is used for analysis. A direct injection of 1 µL is typically performed [2].

2.2. Instrumentation and GC-MS Conditions The following table summarizes the typical instrument parameters derived from published methods. These can serve as a starting point for method development.

Table 1: Typical GC-MS Conditions for this compound Analysis

Parameter Setting
GC Column Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent [2]
Injection Mode Splitless [2]
Injection Volume 1 µL [2]
Carrier Gas Helium [2]
Column Flow Rate 1.0 mL/min [2]
Oven Temperature Program Initial: 75 °C (hold 1 min); Ramp 1: 20 °C/min to 180 °C (hold 3 min); Ramp 2: 20 °C/min to 320 °C (hold 7 min) [2]
Injector Temperature 250 °C [2]
Transfer Line Temperature 280 °C [2]
Ionization Mode Electron Ionization (EI) [2]
Ionization Energy 70 eV [2]
Ion Source Temperature 230 °C [2]
Mass Scan Range m/z 29-600 [2]

3. Results and Data Interpretation

3.1. Expected Chromatographic and Spectroscopic Data Under the conditions described, this compound elutes from the GC column and produces a characteristic mass spectrum. The following workflow diagrams the analytical process and the primary metabolic pathways identified in other studies, which are crucial for comprehensive toxicological analysis.

troparil_analysis cluster_metabolism Metabolite Pathways (from in vivo/HLM studies) Sample Sample GC-MS Analysis GC-MS Analysis Sample->GC-MS Analysis Spectrum Interpretation Spectrum Interpretation GC-MS Analysis->Spectrum Interpretation Parent Drug ID Parent Drug ID Spectrum Interpretation->Parent Drug ID Metabolite ID Metabolite ID Spectrum Interpretation->Metabolite ID Key Fragments Key Fragments Parent Drug ID->Key Fragments  EI Spectrum Demethylation Demethylation Metabolite ID->Demethylation Hydroxylation (Tropane) Hydroxylation (Tropane) Metabolite ID->Hydroxylation (Tropane) Hydroxylation (Phenyl) Hydroxylation (Phenyl) Metabolite ID->Hydroxylation (Phenyl) m/z 82 (Tropane) m/z 82 (Tropane) Key Fragments->m/z 82 (Tropane) m/z 124 (Phenylacetate) m/z 124 (Phenylacetate) Key Fragments->m/z 124 (Phenylacetate) m/z 83 (Tropane -H) m/z 83 (Tropane -H) Key Fragments->m/z 83 (Tropane -H) This compound (Parent) This compound (Parent) This compound (Parent)->Demethylation  Primary Path This compound (Parent)->Hydroxylation (Tropane) This compound (Parent)->Hydroxylation (Phenyl) Combined Steps Combined Steps This compound (Parent)->Combined Steps Nor-Troparil (m/z 218) Nor-Troparil (m/z 218) Demethylation->Nor-Troparil (m/z 218) OH-Troparil OH-Troparil Hydroxylation (Tropane)->OH-Troparil Hydroxylation (Phenyl)->OH-Troparil Multiple OH + Demethyl Multiple OH + Demethyl Combined Steps->Multiple OH + Demethyl Glucuronidation Glucuronidation OH-Troparil->Glucuronidation Multiple OH + Demethyl->Glucuronidation Nor-Troparil Nor-Troparil Nor-Troparil->Glucuronidation

Diagram 1: Analytical and Metabolic Workflow for this compound. The solid boxes and lines depict the direct GC-MS analysis process for the parent drug. The dashed section summarizes the major Phase I and Phase II metabolic pathways identified in metabolism studies, which are critical for toxicological screening in biological samples [1].

Table 2: Characteristic Mass Spectrometric Data for this compound

Compound Name CAS Number Molecular Formula MW (g/mol) Base Peak (m/z) Key Characteristic Fragments (m/z)
This compound 74885-83-9 C₁₅H₁₉NO₂ 245 82 82 (tropane ring), 83, 84, 124 (C₆H₅-CH₂-C(=O)O-), 91 (C₇H₇⁺), 245 (M⁺, low abundance) [2]

4. Discussion

The GC-MS method described provides a reliable means for identifying this compound in seized material. The characteristic fragmentation pattern, dominated by the tropane fragment at m/z 82 and the phenylacetate-related ion at m/z 124, offers high specificity for its identification [2]. For forensic reporting, it is recommended to compare the retention time and mass spectrum of the sample against a certified reference standard whenever possible.

It is crucial to note that for toxicological analysis in biological specimens (e.g., urine), targeting the parent compound alone may not be sufficient. Metabolism studies indicate that this compound undergoes significant Phase I metabolism, primarily via N-demethylation and hydroxylation at various positions on the tropane and phenyl rings, followed by Phase II glucuronidation [1]. Therefore, analytical methods for biological fluids should be designed to also detect these metabolites, with nor-Troparil (N-demethylated) being a key biomarker.

This application note consolidates a functional GC-MS protocol for the detection of this compound. The method is robust and suitable for the qualitative analysis of this NPS in seized drug samples. For a complete picture in clinical and forensic toxicology, complementary techniques like LC-HRMS/MS should be employed to cover the wide range of potential metabolites [1].

6. References

  • Characterization and Metabolism of Drug Products Containing... (2024). Metabolites, 14(6), 342. Identifies this compound metabolites in rat urine and human liver fractions, highlighting demethylation as the primary metabolic pathway. [1]
  • Identification and structural characterization of three... (2021). Forensic Toxicology, 40(1), 132–143. Provides the foundational GC-MS and LC-MS data for the identification of this compound in illegal products, including key mass fragments. [2]

References

Comprehensive Application Notes and Protocols: Metabolism of the Cocaine-Like New Psychoactive Substance Troparil in Rat Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a phenyltropane derivative that functions as a potent monoamine reuptake inhibitor, exhibiting particularly high affinity for dopamine and norepinephrine transporters. With the global demand for cocaine steadily increasing—reaching an estimated 22 million users worldwide in 2021—the market for cocaine-like new psychoactive substances (NPS) has expanded significantly in recent years. This compound represents one such alternative that offers similar pharmacological effects to cocaine but with enhanced potency and longer duration of action. Unlike plant-based cocaine, synthetic analogs like this compound can be manufactured consistently without geographical or seasonal constraints, making them attractive to both consumers and distributors [1] [2].

The detection and characterization of this compound metabolism represents a critical challenge in clinical and forensic toxicology. While this compound has been identified in samples collected from drug users in European cities such as Warsaw, confirmed intoxications remain rarely reported in scientific literature—likely due to the limited knowledge of appropriate biomarkers for detection in biological specimens. Understanding the metabolic fate of this compound is therefore essential for developing reliable analytical methods that can identify recent consumption in clinical, forensic, and workplace testing scenarios. This application note provides comprehensive experimental protocols and metabolic profiling data to facilitate the detection of this compound and its metabolites in rat urine, with implications for human toxicological testing [1] [2].

Metabolite Identification & Characterization

Phase I and Phase II Metabolic Pathways

The biotransformation of this compound proceeds through both phase I (functionalization) and phase II (conjugation) reactions, producing a diverse array of metabolites that can serve as analytical targets for detection. Incubation studies with pooled human liver S9 fraction (pHLS9) and in vivo experiments in rat models have revealed that this compound undergoes extensive metabolism, with demethylation representing the primary metabolic pathway. The complex metabolic profile necessitates sophisticated analytical approaches to fully characterize the disposition of this substance in biological systems [1] [2].

Table 1: Phase I Metabolites of this compound Identified in Rat Urine

Metabolite ID Biotransformation Mass Shift Detection System Relative Abundance
M1 Demethylation -14 Da Rat urine, pHLS9 High (Primary metabolite)
M2 Tropane hydroxylation +16 Da Rat urine, pHLS9 Medium
M3 Phenyl hydroxylation +16 Da Rat urine, pHLS9 Medium
M4 Combined hydroxylation & demethylation +2 Da Rat urine, pHLS9 Low

Table 2: Phase II Metabolites of this compound Identified in Rat Urine

Metabolite ID Conjugation Type Precursor Metabolite Detection System Toxicological Significance
M5 Glucuronidation Phenyl hydroxylated Rat urine only Major elimination pathway
M6 Glucuronidation Tropane hydroxylated Rat urine only Medium abundance
M7 Glucuronidation Combined hydroxylation Rat urine only Minor metabolite
Key Structural Features Influencing Metabolism

The tropane alkaloid structure of this compound presents multiple sites for enzymatic modification, with the ester moiety proving particularly susceptible to hydrolysis. The N-methyl group on the azabicyclo[3.2.1]octane ring system undergoes oxidative demethylation as the primary metabolic transformation, while the phenyl ring and tropane ring structure present additional sites for hydroxylation. Notably, phase I metabolites were detected in both rat urine and human liver S9 fraction incubations, while phase II metabolites were exclusively identified in rat urine samples. This finding highlights the importance of appropriate model selection when studying the complete metabolic profile of this compound [1] [2].

Experimental Protocols

In Vivo Rat Urine Collection Protocol
3.1.1 Animal Handling and Dosing
  • Animals: Utilize male Wistar rats (Rattus norvegicus) with body weight of 0.4 kg and age of 4 months [2]
  • Housing: Maintain animals in controlled environments with temperature 20 ± 5°C, relative humidity 30-70%, and 12h light/12h dark cycle [3]
  • Acclimation: Allow minimum 3-day acclimation period with ad libitum access to water and certified rodent diet [3]
  • Dosing Preparation: Prepare this compound at concentration of 2 mg/kg in appropriate vehicle [2]
  • Administration: Administer single oral dose via gavage, ensuring accurate body weight-adjusted dosing [2]
3.1.2 Urine Collection and Processing
  • Housing: Transfer rats to metabolic cages specifically designed for separate urine and feces collection [2]
  • Collection Period: Maintain animals in metabolism cages for 24 hours post-administration [2]
  • Monitoring: Observe animals closely for signs of pain or suffering throughout collection period [2]
  • Sample Handling: Collect urine in pre-cooled containers, centrifuge at 12,000 rpm for 10 minutes [4]
  • Storage: Aliquot supernatant and store at -20°C until analysis; avoid repeated freeze-thaw cycles [2]
In Vitro Metabolism Studies Using Human Liver S9 Fraction
3.2.1 Incubation Preparation
  • Liver Preparation: Use pooled human liver S9 fraction (pHLS9) from 30 individual donors at protein concentration of 20 mg/mL [2]
  • Incubation Parameters: Maintain final incubation volume of 150 μL with protein concentration of 2 mg/mL [2]
  • Preincubation Mixture: Prepare mixture containing 25 μg/mL alamethicin, 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase [2]
  • Preincubation: Incubate mixture at 37°C with shaking at 200 rpm for 10 minutes [2]
3.2.2 Metabolic Reaction Initiation and Termination
  • Cofactor Addition: Supplement with 2.5 mM UDP-glucuronic acid, 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, and 10 mM GSH [2]
  • Substrate Introduction: Add 25 μM this compound in phosphate buffer to initiate reactions [2]
  • Time Course: Conduct incubations at 37°C with shaking at 200 rpm for maximum 480 minutes [2]
  • Sampling Points: Transfer 60 μL aliquots at 60 minutes and remaining mixture after 7 hours [2]
  • Reaction Termination: Add ice-cold acetonitrile (20-30 μL) to precipitate proteins [2]
  • Sample Preparation: Maintain at -18°C for 30 minutes, centrifuge at 18,407 × g for 2 minutes, collect supernatant for analysis [2]
Quality Control and Validation Measures
  • Blank Incubations: Include substrate-free incubations to identify interfering compounds [2]
  • Control Samples: Prepare samples without pHLS9 to identify non-enzymatic transformations [2]
  • Ethical Considerations: Conduct animal experiments in accordance with applicable animal welfare regulations (e.g., German Animal Welfare Act §11 Abs. 1 TierSchG) [2]
  • Sample Integrity: Ensure urine collection volumes meet minimum requirements (≥40 mL) for reliable analysis [2]

Pathway Analysis & Workflow

Metabolic Pathways of this compound

The following diagram illustrates the major metabolic pathways of this compound, demonstrating the complex interplay between phase I and phase II biotransformation processes:

TroparilMetabolism This compound This compound Demethylated Demethylated this compound (M1) This compound->Demethylated Demethylation Primary Pathway TropaneOH Tropane Hydroxylated (M2) This compound->TropaneOH Tropane Ring Hydroxylation PhenylOH Phenyl Hydroxylated (M3) This compound->PhenylOH Phenyl Ring Hydroxylation CombinedOH Combined Hydroxylated & Demethylated (M4) This compound->CombinedOH Combined Hydroxylation Glucuronide2 Tropane Glucuronide (M6) TropaneOH->Glucuronide2 UGT Glucuronidation Glucuronide1 Phenyl Glucuronide (M5) PhenylOH->Glucuronide1 UGT Glucuronidation Glucuronide3 Combined Glucuronide (M7) CombinedOH->Glucuronide3 UGT Glucuronidation

Figure 1: Comprehensive Metabolic Pathways of this compound - This diagram illustrates the major phase I and phase II metabolic transformations of this compound identified in rat urine and human liver S9 fraction studies. Demethylation represents the primary metabolic pathway, with additional hydroxylation reactions occurring on both the tropane and phenyl rings. Phase II metabolism proceeds exclusively via glucuronidation of hydroxylated metabolites.

Experimental Workflow for Metabolite Identification

The following workflow outlines the comprehensive experimental approach for identifying and characterizing this compound metabolites in biological systems:

TroparilWorkflow Start Study Design & Planning InVivo In Vivo Rat Study Oral administration (2 mg/kg) Urine collection over 24h Start->InVivo InVitro In Vitro Metabolism Pooled human liver S9 fraction Time-course incubation (0-480 min) Start->InVitro SamplePrep Sample Preparation Protein precipitation Centrifugation Supernatant collection InVivo->SamplePrep InVitro->SamplePrep Analysis HPLC-HRMS/MS Analysis Reverse phase chromatography High-resolution mass spectrometry SamplePrep->Analysis DataProcessing Data Processing Metabolite identification Pathway elucidation Structural characterization Analysis->DataProcessing Results Result Interpretation Metabolite confirmation Toxicological relevance Biomarker identification DataProcessing->Results

Figure 2: Experimental Workflow for this compound Metabolite Identification - This diagram outlines the integrated experimental approach combining in vivo rat studies and in vitro human liver fraction incubations to comprehensively characterize this compound metabolism. The workflow progresses from study design through sample preparation, analytical analysis, and final data interpretation to identify relevant biomarkers for toxicological screening.

Analytical Methodologies

HPLC-HRMS/MS Parameters

The identification of this compound metabolites requires advanced analytical instrumentation capable of high resolution and accurate mass measurement. The following parameters have been optimized specifically for the detection of this compound and its metabolic products:

  • Instrumentation: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) [1]
  • Chromatographic Separation: Reversed-phase column (e.g., Zorbax SB-C8, 150 × 4.6 mm, 1.8 μm) [3]
  • Mobile Phase: Component A: 0.1% formic acid and 10 mM ammonium formate in deionized water; Component B: 0.1% formic acid and 10 mM ammonium formate in methanol [3]
  • Gradient Program: 5% B to 90% B over 7 minutes, hold at 90% B for 3 minutes, re-equilibrate at 5% B for 5 minutes [3]
  • Flow Rate: 0.4 mL/min with column temperature maintained at 40°C [3]
  • Injection Volume: 1-5 μL optimized for sensitivity and resolution [2] [3]
Mass Spectrometric Detection
  • Ionization Mode: Electrospray ionization (ESI) in positive mode [3]
  • Detection Mode: Full scan with data-dependent MS/MS acquisition for metabolite identification [1]
  • Desolvation Temperature: 300°C with auxiliary gas temperature of 350°C [3]
  • Nebulizer Gas Pressure: 3 L/min with desolvation and auxiliary gas flow rates of 10 L/min each [3]
  • Capillary Voltage: 3500 V with fragmenter voltage of 120 V [3]
  • Mass Resolution: High-resolution setting (>20,000 FWHM) to ensure accurate mass measurement for elemental composition determination [1]
Data Processing and Metabolite Identification

The systematic approach to data processing involves multiple steps to ensure comprehensive metabolite detection. First, chromatographic data are processed to identify potential metabolites through mass defect filtering, isotope pattern analysis, and product ion filtering. The chlorine isotopic pattern observed with indatraline metabolites provides a useful template for recognizing characteristic patterns that may be present in this compound metabolites as well [1]. Next, structural elucidation of detected metabolites is performed through interpretation of MS/MS fragmentation patterns, comparison with proposed metabolic pathways, and when possible, comparison with synthetic reference standards.

Toxicological Implications

Analytical Considerations for Detection

The metabolic profile of this compound has significant implications for toxicological screening protocols. Unlike the parent compound this compound, which may be present in biological samples only transiently and at low concentrations, the demethylated metabolite (M1) represents a more abundant and longer-lasting analytical target. The glucuronidated metabolites (M5-M7), while exclusively detected in rat urine in this study, may serve as important markers of consumption in human specimens as well. Toxicological analyses should therefore target not only the parent this compound but also its principal metabolites to avoid false negative results in screening protocols [1] [2].

The potency of this compound—reportedly four to five times more potent than cocaine in inhibiting dopamine and norepinephrine reuptake—means that even small doses can produce significant pharmacological effects [1] [2]. This enhanced potency, coupled with its extended duration of action compared to cocaine, increases the risk of accumulation with repeated dosing and potential for adverse effects. The identification of this compound in samples collected from drug users in Warsaw confirms its active consumption in some populations, highlighting the importance of including this substance and its metabolites in routine toxicological screening panels [1] [2].

Applications in Clinical and Forensic Toxicology

The metabolite profiling presented in this application note enables toxicologists to make informed decisions regarding appropriate biomarker selection for various analytical purposes. For clinical intoxication cases, where rapid identification of recent exposure is critical, the primary demethylated metabolite (M1) may represent the most reliable target due to its relative abundance and extended detection window. For forensic applications requiring maximum detection sensitivity, the glucuronidated metabolites may offer advantages despite requiring hydrolysis prior to analysis [1] [2].

The species differences observed between rat and human liver fractions highlight the importance of careful interpretation when extrapolating metabolic data across species. While rat models provide valuable preliminary data, the qualitative and quantitative differences in metabolite profiles emphasize the need for confirmatory studies in human-derived systems when available. These considerations are particularly important for legal proceedings where scientific evidence must withstand rigorous scrutiny [5].

Conclusion

This comprehensive application note provides detailed protocols and metabolic data for the identification and characterization of this compound and its metabolites in rat urine and human liver preparations. The experimental workflows outlined herein enable toxicologists and researchers to reliably detect exposure to this emerging psychoactive substance, addressing a critical gap in current analytical capabilities. The structured metabolic pathways and optimized analytical parameters presented will facilitate the implementation of this compound screening in clinical and forensic laboratories, potentially leading to improved detection rates and more accurate assessment of the prevalence of this cocaine analogue in various populations.

As the new psychoactive substance landscape continues to evolve, the approaches detailed in this document may serve as a template for characterizing the metabolism of additional emerging drugs of abuse. The integration of in vivo and in vitro data provides a robust framework for comprehensive metabolite profiling that can be adapted to other substances of concern, ultimately enhancing public health responses to the ever-changing drug market.

References

Application Note: Characterization of Troparil Metabolism Using Pooled Human Liver S9 Fraction

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

New Psychoactive Substances (NPS) continue to emerge as alternatives to controlled drugs, presenting significant challenges for toxicological screening and clinical management. Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate), a phenyltropane derivative, represents one such NPS with cocaine-like effects but reportedly higher potency and longer duration of action [1]. As a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, this compound exhibits a pharmacological profile similar to cocaine, though its inhibition of dopamine and noradrenaline is reported to be four- to five-times higher [2]. Despite its appearance in samples collected from drug users in Europe, particularly Warsaw, formal intoxication cases have been rarely reported, possibly due to limitations in detecting biomarkers in biological samples [2].

Understanding this compound's metabolic fate is essential for developing effective toxicological screening methods and interpreting forensic cases. This application note details a comprehensive protocol for investigating this compound metabolism using pooled human liver S9 fraction (pHLS9), providing researchers with a validated method for identifying appropriate biomarkers and designing targeted analytical approaches. The S9 fraction, defined as the "Supernatant fraction obtained from an organ (usually liver) homogenate by centrifuging at 9000 g for 20 minutes in a suitable medium," contains both cytosolic and microsomal enzymes, offering a complete metabolic system including both phase I and phase II drug-metabolizing enzymes [3]. The use of pooled human liver S9 from multiple donors (typically 30 or more individuals) provides a representative metabolic profile that accounts for human population variability, making it particularly valuable for predicting in vivo metabolism [2].

Experimental Methodology

Materials and Reagents
  • Test compound: this compound (typically obtained from reference sources or seized materials, prepared as 25 μM stock solution)
  • Biological matrix: Pooled human liver S9 fraction (pHLS9), 20 mg protein/mL, from 30 individual donors (commercially available from suppliers such as Corning or Thermo Fisher Scientific) [2]
  • Cofactors and activation systems:
    • NADP-Na₂ (0.6 mM)
    • UDP-glucuronic acid (2.5 mM, UGT reaction mix solution A)
    • 3′-phosphoadenosine-5′-phosphosulfate (PAPS, 40 μM)
    • S-(5′-adenosyl)-L-methionine (SAM, 1.2 mM)
    • Alamethicin (25 μg/mL, for activating UDP-glucuronosyltransferase)
    • Dithiothreitol (DTT, 1 mM)
    • Reduced glutathione (GSH, 10 mM)
  • Enzymes for NADPH generation:
    • Isocitrate dehydrogenase (0.8 U/mL)
    • Isocitrate (2.5 mM)
  • Buffer systems: 90 mM phosphate buffer (pH 7.4)
  • Additional components:
    • MgCl₂ (2.5 mM)
    • Superoxide dismutase (100 U/mL)
    • Acetyl coenzyme A (AcCoA, 0.1 mM)
    • Acetylcarnitine (2.3 mM)
    • Carnitine acetyltransferase (8 U/mL)
  • Termination and precipitation: Ice-cold acetonitrile
  • Reference compounds: For method validation and system suitability testing

Table 1: Preparation of Stock Solutions and Cofactor Mixtures

Component Stock Concentration Final Concentration in Incubation Storage Conditions
This compound stock 1 mM in methanol or buffer 25 μM -20°C, protected from light
NADP-Na₂ 10 mM in purified water 0.6 mM -80°C in aliquots
UDP-glucuronic acid 25 mM (commercial solution A) 2.5 mM -80°C
PAPS 1 mM in purified water 40 μM -80°C in aliquots
Alamethicin 25 μg/mL in purified water 25 μg/mL -80°C in aliquots
GSH 100 mM in purified water 10 mM -20°C
Incubation Conditions

The metabolic incubation follows optimized protocols adapted from current literature [2]. All steps should be performed under sterile conditions when possible, with precise temperature control maintained throughout the procedure.

  • Preincubation Mixture Preparation:

    • Combine 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetylcarnitine, and 8 U/mL carnitine acetyltransferase
    • Add UGT reaction mix solution B (250 mM Tris-HCl, 40 mM MgCl₂, and 0.125 mg/mL alamethicin) to achieve 25 μg/mL alamethicin concentration
    • Include pHLS9 to achieve final protein concentration of 2 mg/mL in the total incubation volume
  • Preincubation:

    • Incubate the mixture at 37°C with shaking at 200 rpm for 10 minutes
    • Use a temperature-controlled incubator such as a Cell Media TS pro
  • Initiation of Reaction:

    • Add supplemental cofactors: 2.5 mM UDP-glucuronic acid (UGT reaction mixture solution A), 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, and 10 mM GSH
    • Start the metabolic reaction by adding this compound to achieve a final concentration of 25 μM
    • Mix immediately and thoroughly by gentle vortexing
  • Incubation Time Course:

    • Maintain reactions at 37°C with continuous shaking at 200 rpm
    • For time-course experiments, remove 60 μL aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes)
    • Immediately terminate reactions in aliquots by adding 20 μL of ice-cold acetonitrile
  • Sample Processing:

    • Precipitate proteins by maintaining terminated samples at -18°C for 30 minutes
    • Centrifuge at 18,407 × g for 2 minutes at 4°C
    • Transfer 60 μL of supernatant to MS vials for analysis
    • Store samples at -80°C if not analyzed immediately

Table 2: Control Incubations Essential for Method Validation

Control Type Modification Purpose Expected Outcome
Blank incubation No this compound added Identify endogenous compounds or background signals No this compound or metabolite peaks detected
Matrix control No pHLS9 fraction Identify non-enzymatic degradation Parent compound stable; no metabolite formation
Cofactor-deficient Missing specific cofactors (e.g., NADP⁺) Determine enzyme-specific dependencies Reduced or absent phase I metabolites
Heat-inactivated pHLS9 heat-treated at 95°C for 10 min Confirm enzymatic nature of reactions No metabolite formation
Positive control Known compound with established metabolism Verify system metabolic competency Expected metabolite profile generated
Sample Preparation for Analysis

The sample preparation method follows protocols validated for metabolic identification studies [2]:

  • Protein Precipitation:

    • Use ice-cold acetonitrile in a 1:3 sample:solvent ratio
    • Maintain at -18°C for 30 minutes to ensure complete protein precipitation
    • Centrifuge at 18,407 × g for 2 minutes at 4°C
  • Supernatant Collection:

    • Carefully transfer 60 μL of clear supernatant to autosampler vials
    • Avoid disturbing the protein pellet
    • For low-concentration metabolites, consider concentration under gentle nitrogen stream
  • Quality Control Samples:

    • Prepare this compound standards in blank incubation matrix for calibration
    • Include system suitability samples with known metabolites if available
    • Use internal standards appropriate for LC-MS analysis

Metabolic Results

This compound Metabolite Profile

Incubation of this compound with pHLS9 resulted in the formation of multiple metabolites through both phase I and phase II biotransformation pathways. The demethylation reaction was identified as the primary metabolic step, producing the major metabolite desthis compound (nor-troparil) [1]. Additional phase I transformations included hydroxylation at multiple molecular sites, specifically on the tropane ring and phenyl ring systems, with some metabolites resulting from combined hydroxylation and demethylation reactions [2].

The experimental workflow for metabolite identification follows a systematic approach to ensure comprehensive coverage of potential biotransformation products:

G This compound This compound PhaseI Phase I Metabolism This compound->PhaseI Demethylation Demethylation PhaseI->Demethylation Hydroxylation Hydroxylation PhaseI->Hydroxylation PhaseII Phase II Conjugation Demethylation->PhaseII Hydroxylation->PhaseII Glucuronidation Glucuronidation PhaseII->Glucuronidation Detection LC-MS/MS Detection Glucuronidation->Detection Identification Metabolite Identification Detection->Identification

Figure 1: Experimental Workflow for this compound Metabolite Identification Using Human Liver S9 Fractions

Notably, phase I metabolites were detectable in both pHLS9 incubations and rat urine, while phase II metabolites were only observed in rat urine samples in complementary in vivo studies [1]. This discrepancy highlights the importance of considering multiple experimental systems when characterizing comprehensive metabolic profiles. The specific isotopic patterns associated with certain metabolites facilitated their identification, though this compound lacks the distinctive chlorine pattern that aided in the identification of indatraline metabolites in parallel studies [2].

Table 3: Phase I Metabolites of this compound Identified in pHLS9 Incubations

Metabolite ID Biotransformation Mass Shift (Da) Retention Time (min) Relative Abundance Detection in Rat Urine
M1 Demethylation (desthis compound) -14 12.4 High Yes
M2 Hydroxylation (tropane ring) +16 10.2 Medium Yes
M3 Hydroxylation (phenyl ring) +16 15.7 Low Yes
M4 Demethylation + hydroxylation +2 9.8 Low Yes
M5 Dihydroxylation +32 8.3 Trace Not detected
Phase II Metabolites

The phase II metabolism of this compound primarily involved glucuronidation reactions,

though these metabolites were predominantly detected in rat urine rather than in pHLS9 incubations [1]. This observation suggests that either the in vitro system may have limitations in fully replicating the complex in vivo conjugation processes, or that additional factors in the intact organism influence these metabolic pathways. In the pHLS9 system, the inclusion of UDP-glucuronic acid as a cofactor is essential for supporting glucuronidation reactions, while the addition of alamethicin enhances these reactions by permeabilizing membrane structures and making enzyme active sites more accessible [2].

Table 4: Phase II Metabolites of this compound

Metabolite ID Phase I Precursor Conjugation Type Mass Shift (Da) Detection in pHLS9 Detection in Rat Urine
G1 M1 (demethylated) Glucuronidation +176 No Yes
G2 M2 (hydroxylated) Glucuronidation +176 No Yes
G3 M3 (hydroxylated) Glucuronidation +176 No Yes

Analytical Conditions

HPLC-HRMS/MS Parameters

The identification of this compound metabolites was performed using high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS), which provides the sensitivity, resolution, and mass accuracy necessary for comprehensive metabolic profiling [1]. The specific instrumental conditions optimized for this compound and its metabolites are summarized below:

Table 5: HPLC-HRMS/MS Instrumental Parameters for this compound Metabolite Identification

Parameter Setting Notes
Chromatography System UHPLC with C18 column (100 × 2.1 mm, 1.7-1.8 μm) Maintain column temperature at 40°C
Mobile Phase A 0.1% formic acid in water LC-MS grade
Mobile Phase B 0.1% formic acid in acetonitrile LC-MS grade
Gradient Program 5-95% B over 15-20 min Optimized for metabolite separation
Flow Rate 0.3-0.4 mL/min Adjusted to maintain resolution
Injection Volume 1-5 μL Dependent on metabolite abundance
Mass Spectrometer Q-TOF or Orbitrap Resolution > 30,000 FWHM
Ionization Mode ESI positive Capillary voltage 3.0-3.5 kV
Mass Range m/z 100-1000 Extended to detect conjugates
Collision Energy Stepped (10-40 eV) For fragmentation data
Source Temperature 150-300°C Optimized for ionization
Data Processing and Metabolite Identification

The processing of HRMS data for metabolite identification involves multiple steps to ensure comprehensive coverage of potential biotransformation products:

  • Raw Data Conversion: Transform vendor-specific files to open formats (e.g., mzML)
  • Peak Detection and Alignment: Use automated software (e.g., XCMS, Progenesis QI) for feature detection
  • Metabolite Screening:
    • Apply mass defect filtering
    • Use isotope pattern matching
    • Generate theoretical biotransformations
  • Structural Elucidation:
    • Interpret MS/MS fragmentation patterns
    • Compare with reference standards when available
    • Utilize computational prediction tools

Data Interpretation and Applications

Metabolic Pathways

The metabolism of this compound follows predictable biotransformation pathways common to phenyltropane compounds, with demethylation representing the primary metabolic route. The identification of both tropane ring and phenyl ring hydroxylation products demonstrates the involvement of multiple cytochrome P450 isoforms in this compound metabolism. The metabolic pathway can be visualized as a network of interconnected biotransformations:

G This compound This compound Demethylated Demethylated this compound (M1) This compound->Demethylated CYP450 OH_Tropane Tropane Hydroxyl (M2) This compound->OH_Tropane CYP450 OH_Phenyl Phenyl Hydroxyl (M3) This compound->OH_Phenyl CYP450 Combo Demethylated + Hydroxylated (M4) Demethylated->Combo CYP450 Glucuronide Glucuronide Conjugates (G1-G3) Demethylated->Glucuronide UGT Detection Toxicological Detection Demethylated->Detection OH_Tropane->Combo CYP450 DiOH Dihydroxylated (M5) OH_Tropane->DiOH CYP450 OH_Tropane->Glucuronide UGT OH_Phenyl->DiOH CYP450 OH_Phenyl->Glucuronide UGT Combo->Glucuronide UGT Glucuronide->Detection

Figure 2: Comprehensive Metabolic Pathway of this compound Identified Using Human Liver S9 Fractions

The absence of phase II metabolites in the pHLS9 incubations, despite their detection in rat urine, highlights a potential limitation of in vitro systems in fully recapitulating the complex in vivo metabolic environment. This discrepancy may result from differences in cofactor availability, enzyme activities, or cellular uptake mechanisms between the simplified in vitro system and the intact organism [2]. Nevertheless, the identification of phase I metabolites provides valuable targets for toxicological screening, as these products are likely to be present in biological samples following this compound consumption.

Toxicological Implications

From a clinical and forensic perspective, the identification of this compound's metabolic profile enables the development of targeted screening methods for detecting this compound use in biological samples. The demethylated metabolite (M1) represents a particularly suitable biomarker due to its relatively high abundance and structural distinctiveness. Furthermore, the extended detection window provided by monitoring metabolites compared to the parent compound alone enhances the utility of these findings for practical applications in clinical and forensic toxicology.

The higher potency of this compound compared to cocaine, coupled with its longer duration of action, raises significant concerns about its potential for causing severe adverse effects, including overdose [2]. The metabolic profile established through these pHLS9 incubations provides essential information for interpreting toxicological findings in cases of suspected this compound exposure and for understanding the potential drug-drug interactions that might occur through competition for metabolic enzymes.

Conclusion

This application note provides a comprehensive protocol for investigating the metabolism of the new psychoactive substance this compound using pooled human liver S9 fractions. The detailed methodology enables the identification of multiple phase I metabolites, with demethylation representing the primary metabolic pathway. The experimental approach, incorporating optimized incubation conditions and advanced LC-HRMS/MS analysis, generates a metabolic profile that supports the development of targeted detection methods for clinical and forensic applications.

The findings demonstrate that pHLS9 fractions serve as a valuable in vitro tool for predicting primary metabolic pathways, though complementary in vivo studies may be necessary to fully characterize phase II metabolism. The metabolic profile established through these studies provides essential data for toxicological screening programs and contributes to the broader understanding of phenyltropane metabolism, ultimately supporting public health efforts to address the challenges posed by new psychoactive substances.

References

Troparil dopamine transporter DAT binding assay

Author: Smolecule Technical Support Team. Date: February 2026

Troparil & the Dopamine Transporter (DAT)

This compound (methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate) is a synthetic cocaine analogue identified as a New Psychoactive Substance (NPS) [1]. As a tropane-based compound, it shares a core structural motif with cocaine and other DAT inhibitors, which is key to its biological activity [2] [1].

These compounds typically bind to the central substrate binding pocket (S1 site) of DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2]. Binding to this site stabilizes the transporter in an outward-facing conformation, competitively inhibiting dopamine reuptake and leading to increased extracellular dopamine levels [2] [3].

DAT Binding Assay Protocol

This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound to the dopamine transporter, using a radioligand competition binding assay. The following workflow illustrates the key experimental stages.

G cluster_incubation Binding Reaction Components prep 1. Membrane Preparation incubate 2. Binding Reaction prep->incubate Membrane Suspension separate 3. Separation & Filtration incubate->separate Terminate Reaction measure 4. Measurement separate->measure Filter-Bound Complex analyze 5. Data Analysis measure->analyze Radioactivity (CPM) mem DAT Membrane Prep rad Radioligand (e.g., [³H]WIN 35,428) test Test Compound (this compound) buffer Assay Buffer

Detailed Experimental Procedure

1. Membrane Preparation

  • Source: DAT-expressing cells (e.g., LLC-PK1, CHO) stably transfected with the human DAT cDNA are a common model system [2] [4].
  • Process: Harvest cells and homogenize in an ice-cold buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4). Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20 min) to pellet the membrane fraction. Resuspend the pellet in assay buffer for immediate use or freeze at -80°C [2].

2. Binding Reaction

  • Components:
    • DAT membrane preparation (50-100 µg protein per tube).
    • A fixed concentration of a radiolabeled DAT inhibitor (e.g., [³H]WIN 35,428 or [³H]CFT at ~2-5 nM) [2].
    • Increasing concentrations of the unlabeled test compound (this compound) to determine IC₅₀, typically across a range from pM to µM (e.g., 10⁻¹² M to 10⁻⁵ M).
    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Incubation: Add components to polypropylene tubes in triplicate. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., 100 µM cocaine). Incubate for a defined time at a constant temperature (e.g., 90 min at 4°C) to reach equilibrium [2].

3. Separation & Filtration

  • Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
  • Rapidly wash the filters with ice-cold buffer (e.g., 3 x 5 mL of 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand [2].

4. Measurement

  • Transfer filters to vials with scintillation fluid.
  • Measure the trapped radioactivity on the filters using a liquid scintillation counter, reported in counts per minute (CPM).

5. Data Analysis

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the % of specific binding versus the logarithm of the this compound concentration. Fit the data with a non-linear regression curve (e.g., "one-site competition model") to determine the IC₅₀ value (concentration that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L] / Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant [2].

Key Considerations for this compound Assays

When working with novel psychoactive substances like this compound, researchers should account for several factors that influence binding assays. The table below summarizes critical parameters and common methods for advanced characterization.

Aspect Considerations for this compound Assays Common Methods/Tools
Binding Site Confirm if binding is competitive at the central S1 site [2]. Site-directed mutagenesis of S1 residues (e.g., Asp79, Ser422) [2] [5].
Conformational State Determine if this compound stabilizes outward-open vs. inward-open states, linked to abuse liability [3]. Stabilization of different conformations for crystallization or cryo-EM [3].
Cellular Context Data from heterologous systems may differ from native neuronal environments [4]. Use of native tissues or more complex neuronal models; Electron Microscopy [4].
Allosteric Sites Investigate potential binding to secondary (S2) or allosteric sites that can modulate S1 binding [5]. Atomic Force Microscopy (AFM) force spectroscopy; mutations in the extracellular vestibule [5].

Research Applications & Development

Understanding this compound's interaction with DAT extends beyond basic characterization. It plays a role in several advanced research and development areas.

  • Forensic Toxicology: Identifying and characterizing NPSs like this compound in illegal products requires analytical techniques such as LC-ESI-QTOF-MS/MS and NMR spectroscopy for unequivocal structural assignment [1].
  • Atypical Inhibitor Development: A key goal is developing "atypical" DAT inhibitors (e.g., benztropine, modafinil analogues) that block DAT but have lower abuse potential than cocaine. These often stabilize different DAT conformations [6] [3].
  • Computational Drug Design: Quantitative Structure-Activity Relationship (QSAR) modeling relies on high-quality binding data to predict the activity of new compounds and navigate the chemical space of DAT ligands [3].

References

Comprehensive Application Notes and Protocols: Utilizing Troparil for Dopamine Transporter Mapping in Neuroscience Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troparil and the Dopamine Transporter

This compound (also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) is a potent phenyltropane-based dopamine reuptake inhibitor that has become an invaluable research tool in neuroscience and neuropharmacology. As a cocaine analog with enhanced molecular stability, this compound demonstrates several advantageous properties for scientific investigation, including approximately 3-5 times greater potency than cocaine as a dopamine reuptake inhibitor and a significantly longer duration of action due to its non-hydrolyzable carbon-carbon bond between the phenyl and tropane rings. This structural modification eliminates the local anesthetic properties of cocaine while preserving its high-affinity binding to the dopamine transporter (DAT), making this compound a pure stimulant research compound with reduced cardiotoxicity compared to its parent molecule [1].

The dopamine transporter (DAT) is a membrane-spanning protein encoded by the SLC6A3 gene in humans and serves as the primary regulator of dopaminergic signaling in the brain. DAT functions as a sodium-chloride dependent symporter that pumps extracellular dopamine from synaptic clefts back into presynaptic neurons, thereby terminating dopamine signaling. DAT is predominantly expressed in dopaminergic pathways including the nigrostriatal, mesolimbic, and mesocortical pathways, with high density in the striatum, nucleus accumbens, and substantia nigra [2] [3]. The critical role of DAT in modulating dopamine homeostasis makes it a principal target for numerous therapeutic agents and drugs of abuse, as well as a key biomarker for neurodegenerative and neuropsychiatric disorders including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders [2] [3].

This compound Binding Mechanism and Dopamine Transporter Structure

Structural Basis of Dopamine Transporter Function

The dopamine transporter belongs to the neurotransmitter sodium symporter (NSS) family within the larger SLC6 transporter class. DAT comprises 12 transmembrane helices (TMs) organized into two pseudo-symmetric bundles of five helices each (TM1-5 and TM6-10), with intracellular N- and C-termini and multiple extracellular and intracellular loops. During its transport cycle, DAT transitions through three principal conformational states: outward-open, substrate-occluded, and inward-open states, facilitating the coordinated movement of dopamine across the cellular membrane against its concentration gradient [2] [4].

The central binding pocket (S1 site) of DAT represents the primary site for substrate and inhibitor binding, situated approximately halfway across the membrane bilayer. This site is formed by residues from transmembrane domains 1, 3, 6, and 8, creating a specialized environment that recognizes and accommodates dopamine and various competitive inhibitors like this compound. A secondary binding site (S2) located in the extracellular vestibule may function as an allosteric regulatory site, though its precise role in transporter function remains under investigation [2] [5]. Recent cryo-EM structural studies of human DAT have revealed critical details about the outward-open conformation stabilized by inhibitor binding, providing unprecedented insights into the molecular mechanisms of transport inhibition [4].

Molecular Interactions Between this compound and DAT

This compound binds competitively to the S1 substrate binding site of DAT, stabilizing the transporter in an outward-open conformation and preventing dopamine reuptake. The binding pose places the tropane moiety of this compound toward subsite A, where it interacts with residues D79 and A81 on TM1b, F76 on TM1a, and G323 on TM6. Meanwhile, the phenyl ring of this compound occupies subsite B, forming van der Waals contacts with V152, S422, and Y156, while F326 on the TM6a-TM6b linker establishes an edge-to-face interaction with the phenyl ring [4]. The carbomethoxy group extends toward the base of the extracellular gate but does not disrupt the essential hydrogen-bonding interaction between Y156 and D79 that contributes to gate stability [4].

Table 1: Key Molecular Interactions in this compound-DAT Binding

This compound Structural Component DAT Interaction Partners Type of Interaction Structural Domain
Tropane ring nitrogen Asp79 Ionic coordination TM1
Phenyl ring Phe326, Tyr156, Val152 Van der Waals, edge-to-face TM6, TM3
Carbomethoxy group Gly323, Phe76 Hydrophobic interactions TM6, TM1
Tropane ring system Ala81, Asp79 Spatial complementarity TM1
Overall scaffold Multiple residues Conformational stabilization Outward-open state

The charged tropane nitrogen forms a crucial ionic interaction with the carboxylate side chain of Asp79 in TM1, a conserved interaction among tropane-based DAT inhibitors that contributes significantly to binding affinity. This molecular recognition pattern explains this compound's high binding affinity and competitive inhibition mechanism against dopamine transport [5] [6]. The binding orientation of this compound's tropane ring closely matches that observed in other cocaine analogs like RTI-82 and MFZ 2-24, despite differences in their N-substituents, confirming the fundamental importance of the tropane pharmacophore for DAT binding [6].

G cluster_S1 S1 Binding Site (Central Site) This compound This compound DAT_Protein Dopamine Transporter (DAT) This compound->DAT_Protein Binds to Asp79 Asp79 This compound->Asp79 Ionic Interaction Phe326 Phe326 This compound->Phe326 Edge-to-Face Contact Tyr156 Tyr156 This compound->Tyr156 Van der Waals Gly323 Gly323 This compound->Gly323 Hydrophobic Interaction OutwardOpen Outward-Open Conformation DAT_Protein->OutwardOpen Stabilizes DA_Reuptake Dopamine Reuptake Blockade OutwardOpen->DA_Reuptake Results in Synaptic_DA Increased Synaptic Dopamine DA_Reuptake->Synaptic_DA Causes

Figure 1: this compound-DAT Binding Mechanism and Pharmacological Consequences. This diagram illustrates the molecular interactions between this compound and the dopamine transporter at the S1 binding site, culminating in blockade of dopamine reuptake and increased synaptic dopamine levels.

Radiolabeling and In Vitro Binding Protocols

Radiosynthesis of [³H]- and [¹²⁵I]-Labeled this compound Analogs

The development of radiolabeled this compound analogs has been instrumental in advancing DAT research, enabling precise quantification and visualization of transporter distribution and density. The most commonly used radioligands include [³H]this compound and the iodine-125 labeled analog [¹²⁵I]WIN 35,428 (also known as [¹²⁵I]RTI-55), which shares the core tropane structure with this compound. The radiosynthesis typically begins with the precursor molecule, methylecgonidine, which undergoes a Grignard reaction with phenylmagnesium bromide to form the tropane skeleton, followed by incorporation of the radioactive isotope [1] [7].

For iodine-125 labeling, the procedure involves electrophilic aromatic substitution on a tributylstannyl precursor using [[¹²⁵I]NaI] in the presence of an oxidizing agent such as Chloramine-T. The reaction mixture is typically incubated at ambient temperature for 30 minutes, followed by quenching with sodium metabisulfite. The radiolabeled product is then purified using reverse-phase HPLC with a C-18 column and a ternary solvent system consisting of methanol, acetonitrile, and aqueous triethylamine/acetic acid buffer. The purified radioligand is obtained with high specific activity (≥2000 Ci/mmol) and radiochemical purity (>99%) suitable for binding assays and imaging studies [8] [7].

In Vitro Receptor Binding Assays

Competitive binding assays using this compound allow researchers to determine the affinity of novel compounds for DAT and assess transporter density in tissue preparations. The standard protocol utilizes rat striatal membrane preparations or cell lines expressing recombinant human DAT. Fresh or frozen rat striatal tissue is homogenized in ice-cold sucrose-phosphate buffer (10 mM Na₂HPO₄, pH 7.4, 0.32 M sucrose) using a Brinkman Polytron homogenizer. The homogenate is centrifuged at 20,000 × g for 20 minutes, and the resulting pellet is resuspended in assay buffer (typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) [1] [8].

The binding reaction contains membrane preparation (100-200 μg protein), a fixed concentration of radioligand such as [³H]WIN 35,428 (approximately 1-2 nM), and varying concentrations of unlabeled this compound (typically 0.1 nM to 10 μM) or test compounds in a total volume of 250-500 μL. Nonspecific binding is determined in the presence of 10 μM nomifensine or 100 μM cocaine. After incubation at 4°C for 60-120 minutes (or room temperature for 30-60 minutes), the reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) presoaked in 0.3% polyethylenimine, followed by three washes with 5 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Filter-bound radioactivity is quantified using liquid scintillation counting or gamma counting for iodine-125 labeled ligands [1] [8] [5].

Table 2: Standard In Vitro Binding Assay Conditions for this compound-DAT Studies

Parameter Standard Condition Variations Purpose
Tissue Source Rat striatal membranes hDAT-transfected cells, primate brain Species comparison
Assay Buffer 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl Variation in ionic composition Ion dependency studies
Radioligand [³H]WIN 35,428 (1-2 nM) [¹²⁵I]RTI-55, [³H]CFT Method validation
Incubation 60-120 min at 4°C 30-60 min at 22-37°C Kinetic studies
Nonspecific Binding Determiner 10 μM nomifensine 100 μM cocaine, 10 μM GBR12909 Assay specificity
Separation Method GF/B filtration with 0.3% PEI GF/C filters, centrifugation Method optimization
Kᵢ Range for this compound 5-20 nM Species-dependent variation Affinity assessment

Data analysis typically involves nonlinear regression fitting to a one-site competition model using software such as GraphPad Prism to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L] / K({}{\text{d}})), where [L] is the concentration of radioligand and K({}{\text{d}}) is its dissociation constant [1] [5].

In Vivo Neuroimaging Applications and Protocols

SPECT Imaging with [⁹⁹ᵐTc]TRODAT-1

While this compound itself is not commonly used directly in clinical imaging, its structural principles have informed the development of SPECT radioligands such as [⁹⁹ᵐTc]TRODAT-1, which shares the essential tropane pharmacophore. For human SPECT imaging, participants receive an intravenous injection of 740 MBq (20 mCi) of [⁹⁹ᵐTc]TRODAT-1, with image acquisition beginning approximately 3-4 hours post-injection to allow for optimal target-to-background ratio. SPECT data are acquired using a multi-headed γ-camera equipped with fan-beam collimators, typically over a 360° rotation in 120 steps with 30-50 seconds per step in a 128 × 128 × 16 matrix [9].

Image reconstruction employs a Butterworth filter (cutoff frequency: 0.4 Nyquist; power factor: 7) with attenuation correction applied using Chang's method. The reconstructed transverse images are realigned parallel to the canthomeatal line, with slice thickness typically around 2.89 mm. For optimal quantification, MRI co-registration is recommended, where each participant's SPECT image is automatically coregistered with the corresponding T2-weighted MRI image and finely adjusted by an experienced nuclear medicine physician using commercial software such as PMOD [9].

Quantitative Analysis of DAT Availability

DAT availability is quantified as the specific binding ratio using the formula (ST - OC) / OC, where ST represents the mean counts in the striatal region and OC represents the mean counts in the occipital reference area (devoid of DAT). Several analytical approaches can be employed:

  • MRI-Delineation Method: Manual delineation of striatal and occipital ROIs on coregistered MRI images followed by projection onto SPECT images [9].
  • SPECT-Delineation Method: Direct manual drawing of ROIs on SPECT images based on individual MRI reference [9].
  • Template-ROI Method: Application of standard SPECT ROI templates positioned on transverse TRODAT-1 SPECT images without changing size or shape [9].
  • Threshold-ROI Method: Automated identification of striatal regions using count-based thresholds (typically 60-90% of maximum count) [9].
  • Atlas-Based Methods: Spatial normalization of images to standardized templates (e.g., Montreal Neurological Institute space) with automated ROI definition using striatal and occipital masks [9].

The atlas-based methods with partial volume correction have demonstrated superior performance in research settings, particularly for detecting age-related declines in DAT availability, which typically range from 5.95% to 11.99% per decade depending on the analytical method used [9].

Research Applications and Experimental Considerations

Key Research Applications

This compound serves as a versatile tool in multiple research domains:

  • DAT Mapping and Distribution Studies: [³H]this compound has been extensively used in autoradiographic studies to map the distribution of dopamine transporters in post-mortem human and animal brain tissues. These studies have revealed high DAT density in the caudate nucleus, putamen, and nucleus accumbens, with lower levels in cortical regions, corresponding to the known distribution of dopaminergic terminals [1].

  • Neurodegenerative Disease Research: this compound-based imaging and binding assays provide quantitative biomarkers for Parkinson's disease progression, where the characteristic degeneration of nigrostriatal dopamine neurons results in markedly reduced striatal DAT binding. Longitudinal studies can quantify the rate of DAT loss, which typically ranges from 5-12% annually in Parkinson's patients compared to 0.5-1% annually in healthy aging [9].

  • Psychostimulant Research: As a potent dopamine reuptake inhibitor with a pharmacological profile similar to cocaine but with different binding kinetics, this compound enables researchers to dissect the relationship between DAT occupancy, dopamine elevation, and behavioral effects. Studies comparing this compound with cocaine have revealed that while both compounds bind to the S1 site, they may stabilize slightly different conformational states of DAT, potentially contributing to their different behavioral profiles [1] [5].

  • Drug Development Screening: this compound serves as a reference compound in high-throughput screening assays for novel DAT inhibitors, allowing pharmaceutical researchers to compare the affinity and kinetics of new chemical entities against a well-characterized standard [1].

Regulatory and Safety Considerations

Researchers working with this compound should be aware of several important considerations:

  • Legal Status: The legal status of this compound is ambiguous in many jurisdictions. It may be considered a controlled substance analog of cocaine in the United States under the Federal Analog Act. In Canada, its status depends on whether it is considered a derivative of ecgonine, coca, or cocaine according to the Controlled Drugs and Substances Act. Researchers must consult with their institutional regulatory affairs offices and obtain appropriate licenses before working with this compound [1].

  • Synthesis Challenges: Despite its structural relationship to cocaine, this compound synthesis presents significant challenges that have limited its appearance in illicit drug markets. The synthesis requires methylecgonidine as a precursor and demanding reaction conditions including the use of phenylmagnesium bromide, putting production beyond the capacity of most illicit drug manufacturers [1].

  • Safety Profile: As a pure dopamine reuptake inhibitor without local anesthetic properties, this compound may present reduced cardiotoxicity compared to cocaine. However, it remains a potent psychostimulant with significant abuse potential, requiring appropriate safety precautions in handling and administration to research animals [1].

Conclusion

This compound represents an indispensable research tool for investigating dopamine transporter structure, function, and distribution. Its high binding affinity, favorable pharmacokinetic properties, and well-characterized binding mechanism have established it as a gold standard for DAT research across multiple applications, from basic molecular pharmacology to clinical imaging. The detailed protocols outlined in these Application Notes provide researchers with comprehensive methodologies for employing this compound in both in vitro and in vivo settings, with particular emphasis on quantitative approaches and analytical considerations. As structural insights into DAT continue to evolve through cryo-EM and other advanced techniques, this compound remains a critical pharmacological probe for validating new findings and developing novel therapeutic strategies for dopamine-related disorders.

References

Comprehensive Application Notes and Protocols for Troparil in Animal Models of Stimulant Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Background

Troparil ((-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2) is a synthetic phenyltropane analog that functions as a potent dopamine reuptake inhibitor (DRI) with significant research applications in substance use disorder research. As a cocaine analog, this compound was originally developed to dissociate cocaine's stimulant properties from its abuse liability, presenting several advantages for preclinical research including higher potency and longer duration than cocaine, absence of local anesthetic properties due to its non-hydrolyzable carbon-carbon bond, and reduced cardiotoxicity compared to cocaine [1]. These properties make this compound particularly valuable for investigating the neurobiological mechanisms underlying stimulant effects and for screening potential treatments for cocaine use disorder.

This compound exhibits a unique receptor affinity profile, with substantially greater potency than cocaine as a dopamine reuptake inhibitor while demonstrating less potency as a serotonin reuptake inhibitor [1] [2]. This pharmacological selectivity makes it an excellent tool compound for isolating dopamine-mediated effects in experimental settings. The elimination of the ester linkage present in cocaine renders this compound devoid of local anesthetic action, resulting in a pure stimulant profile that more selectively targets monoamine transporters without concomitant sodium channel blockade [1]. These characteristics have established this compound as a valuable research compound for mapping dopamine transporters in the brain using radiolabeled forms and for studying stimulant effects in animal models while avoiding the stringent licensing requirements associated with cocaine itself [1].

Pharmacological Profile and Comparative Potency

Mechanism of Action

This compound primarily exerts its effects through potent inhibition of the dopamine transporter (DAT), with secondary effects on the norepinephrine transporter (NET) and minimal effects on the serotonin transporter (SERT) compared to cocaine [1] [2]. This selective binding profile results in increased synaptic concentrations of dopamine and norepinephrine, producing characteristic stimulant effects while providing a more targeted pharmacological tool than cocaine for investigating dopaminergic pathways. This compound's molecular structure features a phenyl ring directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, which accounts for its extended duration of action—several times longer than cocaine—as it lacks the ester linkage that makes cocaine susceptible to enzymatic hydrolysis [1].

Quantitative Comparison with Cocaine

Table 1: Comparative Pharmacological Profiles of this compound and Cocaine

Parameter This compound Cocaine Experimental Basis
DAT Inhibition Potency 4-5x higher [2] Baseline In vitro binding studies [1]
NET Inhibition Potency 4-5x higher [2] Baseline In vitro binding studies [2]
SERT Inhibition Potency Lower than cocaine [1] Baseline Selectivity profiling [1]
Duration of Action Several times longer [1] Short (~30 min) Metabolic stability studies [1]
Local Anesthetic Activity Absent [1] Present Structural analysis [1]
Cardiotoxicity Reduced [1] Higher Cardiovascular safety profiling [1]

The enhanced potency and duration of this compound compared to cocaine present significant advantages for experimental design, allowing for lower doses and less frequent administration in chronic studies while maintaining robust behavioral and neurochemical effects. However, these properties also necessitate careful dose calibration to avoid excessive stimulation or toxicity in animal models [1].

Animal Behavioral Models and Experimental Applications

Behavioral Sensitization Paradigms

Behavioral sensitization represents a key model for investigating neuroplastic changes associated with repeated stimulant exposure. Unlike cocaine, repeated microinjections of this compound (WIN 35,065-2) into the ventral tegmental area (VTA) of rats does not induce behavioral sensitization to subsequent systemic cocaine challenges, suggesting fundamental differences in initiation mechanisms between these compounds [3]. In these experiments, rats received four daily injections of this compound into the VTA at varying doses, followed by a challenge with cocaine (15 mg/kg, intraperitoneal) one week later. The absence of sensitization with this compound contrasts with the robust sensitization observed with the selective dopamine reuptake inhibitor GBR 12909, indicating that this compound's specific pharmacological profile may not engage the neuroadaptive processes in the VTA necessary for sensitization initiation [3].

Self-Administration and Reinforcement Studies

This compound serves as an effective reinforcer in intravenous self-administration paradigms, demonstrating its abuse liability while providing a platform for evaluating potential treatments for stimulant use disorders. Research indicates that this compound and other phenyltropane analogs generally produce cocaine-like discriminative stimulus effects and maintain self-administration in animal models [1] [4]. These compounds typically stimulate locomotor activity and cause nonselective reductions in cocaine intake relative to food reinforcement, with most analogs requiring high DAT occupancy to reduce cocaine self-administration [4]. The reinforcing efficacy of this compound makes it particularly useful for studying the dopamine transporter's role in reward processing and for evaluating candidate medications for cocaine use disorder.

Quantitative Parameters in Animal Models

Table 2: Key Experimental Parameters in this compound Animal Models

Experimental Paradigm Species Route Typical Dose Range Key Measured Outcomes
Behavioral Sensitization Rat Intra-VTA microinjection 1.5-15 nmol/side [3] Locomotor activity; Cross-sensitization to cocaine
Drug Discrimination Squirrel monkey Intravenous 0.03-1.0 mg/kg [5] Cocaine-appropriate responding; Response rate
Self-Administration Rat/Monkey Intravenous Variable based on schedule Lever presses; Infusion rates; Break points
Metabolism Studies Rat (Wistar) Oral 2 mg/kg [2] [6] Metabolite identification in urine
Receptor Binding Mouse/Rat brain In vitro 1-100 nM [1] DAT/NET/SERT affinity (Ki values)

G This compound This compound DAT DAT This compound->DAT High Affinity NET NET This compound->NET Moderate Affinity SERT SERT This compound->SERT Lower Affinity Synaptic Cleft Synaptic Cleft DAT->Synaptic Cleft Reuptake Blockade NET->Synaptic Cleft Reuptake Blockade SERT->Synaptic Cleft Minimal Effect DA DA NE NE 5-HT 5-HT Synaptic Cleft->DA Increased Levels Synaptic Cleft->NE Increased Levels Synaptic Cleft->5-HT Minor Change

Diagram 1: this compound Mechanism of Action at Monoamine Transporters. This compound shows highest affinity for dopamine transporters (DAT), moderate affinity for norepinephrine transporters (NET), and lower affinity for serotonin transporters (SERT), resulting in preferential increases in synaptic dopamine and norepinephrine.

Detailed Experimental Protocols

Behavioral Sensitization Protocol

4.1.1 Objective: To evaluate the ability of repeated intra-VTA this compound administration to initiate behavioral sensitization to systemic cocaine challenge.

4.1.2 Materials:

  • Adult male rats (250-350g)
  • Stereotaxic apparatus for surgical implantation of VTA cannulae
  • This compound dissolved in sterile artificial cerebrospinal fluid (aCSF)
  • Cocaine hydrochloride (15 mg/kg for challenge dose)
  • Automated activity monitoring chambers

4.1.3 Surgical Procedure:

  • Anesthetize rats with ketamine hydrochloride (10 mg/kg) and diazepam (0.1 mg/kg) supplemented as needed.
  • Position rat in stereotaxic apparatus with skull flat.
  • Implant guide cannulae (26-gauge) bilaterally targeting the VTA using standard stereotaxic coordinates.
  • Secure cannulae with dental acrylic and allow 5-7 days for postoperative recovery.

4.1.4 Drug Administration and Testing:

  • Habituation: Allow animals to habituate to testing environment for 60 minutes.
  • Baseline: Collect baseline locomotor activity following aCSF microinjection.
  • Treatment Phase: Administer daily microinjections of this compound (1.5, 5, or 15 nmol/side) or vehicle into VTA for 4 consecutive days.
  • Withdrawal Period: Maintain animals without drug treatment for 7 days.
  • Challenge Test: Administer cocaine (15 mg/kg, i.p.) and measure locomotor activity for 120 minutes.

4.1.5 Data Analysis:

  • Quantify total distance traveled, vertical activity, and stereotypy counts.
  • Compare treatment groups using ANOVA with repeated measures.
  • Verify cannula placements histologically post-experiment.
Self-Administration Protocol

4.2.1 Objective: To assess the reinforcing efficacy of this compound using intravenous self-administration in rodents or non-human primates.

4.2.2 Materials:

  • Operant conditioning chambers equipped with response levers/keys
  • Intravenous catheter implantation supplies
  • This compound dissolved in sterile saline
  • Peristaltic infusion pumps

4.2.3 Surgical Procedure:

  • Anesthetize animals with appropriate anesthetic cocktail.
  • Implant silicone intravenous catheters into the jugular or femoral vein.
  • Secure catheter to subcutaneous vascular access button.
  • Allow 5-7 days recovery with daily catheter flushing with heparinized saline.

4.2.4 Training and Testing:

  • Acquisition: Train animals to self-administer this compound under fixed-ratio 1 (FR1) schedule.
  • Stabilization: Continue until stable response patterns establish (≤20% variation over 3 sessions).
  • Dose-Response: Evaluate different this compound doses (typically 0.003-0.1 mg/kg/infusion) using within-subject designs.
  • Progressive-Ratio: Determine breakpoint values for motivation assessment.
  • Drug Discrimination: Assess substitution for cocaine in animals trained to discriminate cocaine from saline.

4.2.5 Data Analysis:

  • Calculate number of infusions, active/inactive lever presses, and response rates.
  • Determine dose-response functions and ED50 values.
  • Compare break points under progressive-ratio schedules.

G Start Start Surgery Catheter Implantation (5-7 day recovery) Start->Surgery Acquisition FR1 Training (0.03 mg/kg/infusion) Surgery->Acquisition Stabilization Stable Responding (<20% variation, 3 sessions) Acquisition->Stabilization DoseResponse Dose-Response Testing (0.003-0.1 mg/kg/infusion) Stabilization->DoseResponse PR Progressive Ratio (Breakpoint determination) DoseResponse->PR Discrimination Drug Discrimination (Cocaine substitution) PR->Discrimination Analysis Analysis Discrimination->Analysis

Diagram 2: this compound Self-Administration Experimental Workflow. Sequential protocol for assessing the reinforcing properties of this compound in animal models, from surgical preparation through final data analysis.

Metabolic Profiling and Analytical Methods

In Vivo Metabolism Protocol

Recent research has characterized this compound's metabolic fate using both rat urine and pooled human liver S9 fraction (pHLS9) incubations, identifying specific phase I and phase II metabolites that serve as valuable biomarkers for toxicological screening [2] [6].

5.1.1 Animal Dosing and Sample Collection:

  • Administer this compound orally to male Wistar rats (0.4 kg) at 2 mg/kg dose.
  • House animals in metabolism cages for 24-hour urine collection.
  • Freeze urine samples immediately at -20°C until analysis.

5.1.2 In Vitro Incubation Conditions:

  • Prepare pooled human liver S9 fraction (2 mg protein/mL) in phosphate buffer (pH 7.4).
  • Add cofactors including NADP+ (0.6 mM), UDP-glucuronic acid (2.5 mM), and glutathione (10 mM).
  • Incubate with this compound (25 μM) at 37°C for up to 480 minutes.
  • Terminate reactions with ice-cold acetonitrile at designated time points.

5.1.3 Metabolite Identification: this compound undergoes extensive metabolism through four primary Phase I and three Phase II metabolic pathways [2] [6]:

  • Primary Pathway: N-demethylation as the main metabolic step.
  • Secondary Pathways: Hydroxylation of both tropane and phenyl rings, alone and in combination.
  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites.

5.1.4 Analytical Conditions (HPLC-HRMS/MS):

  • Column: Reverse-phase C18 column (100 × 2.1 mm, 1.8 μm)
  • Mobile Phase: Gradient of water and acetonitrile, both with 0.1% formic acid
  • Flow Rate: 0.3 mL/min
  • Detection: High-resolution tandem mass spectrometry with positive electrospray ionization
  • Key Metabolites: Phase I metabolites detectable in both rat urine and pHLS9; Phase II metabolites primarily detectable in rat urine

Safety and Regulatory Considerations

Ethical Guidelines and Animal Welfare

Research involving this compound must adhere to established ethical standards for animal research, including:

  • Compliance with institutional animal care and use committees (IACUC)
  • Implementation of the 3Rs principles (Replacement, Reduction, Refinement)
  • Proper housing conditions with environmental enrichment
  • Regular monitoring for signs of distress during experiments
Legal Status and Controlled Substance Analogues

The legal status of this compound varies by jurisdiction but presents important regulatory considerations:

  • United States: May be considered a controlled substance analog of cocaine under the Federal Analog Act [1].
  • Canada: Legal status depends on whether the compound is considered a derivative of ecgonine, coca, or cocaine according to the Controlled Drugs and Substances Act [1].
  • Research Compliance: Researchers must ensure compliance with all applicable regulations regarding scheduling, procurement, storage, and documentation of this compound use.
Safety Profiling and Toxicity Management

While this compound demonstrates reduced cardiotoxicity compared to cocaine, appropriate safety protocols are essential [1]:

  • Use of personal protective equipment when handling the compound
  • Implementation of proper engineering controls (fume hoods) for powder handling
  • Establishment of emergency procedures for accidental exposure
  • Monitoring for potential stimulant toxicity in animal subjects, including hyperthermia, cardiovascular effects, and seizures

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating stimulant effects in animal models, particularly for research focusing on dopamine transporter function and cocaine use disorder. Its enhanced potency, prolonged duration of action, and selective pharmacological profile compared to cocaine offer distinct advantages for experimental design while presenting specific methodological considerations. The protocols outlined herein provide comprehensive guidance for conducting rigorous, reproducible research with this compound across multiple behavioral paradigms and analytical applications.

Future research directions utilizing this compound may include further elucidation of dopamine transporter conformational states, evaluation of novel pharmacotherapies for stimulant use disorders, and investigation of long-term neuroadaptations resulting from repeated stimulant exposure. The continuing characterization of its metabolic profile will further enhance its utility in toxicological screening and forensic applications.

References

Troparil hydrolysis stability acidic basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability & Metabolic Profile of Troparil

While data on forced chemical hydrolysis is lacking, recent research clarifies this compound's metabolic fate, which is crucial for understanding its stability in biological systems.

Property/Aspect Description
Chemical Structure Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Key Stability Feature Lacks the hydrolyzable ester linkage found in cocaine; has a non-hydrolyzable carbon-carbon bond between the phenyl ring and tropane ring, contributing to greater metabolic stability [1].
Primary Metabolic Pathway Demethylation (N-dealkylation) is the main phase I reaction. Subsequent steps include hydroxylation of the tropane and phenyl rings, and glucuronidation [2].
Stability in Analysis Stable enough to be identified in seized materials using advanced techniques like LC-HRMS/MS, GC-MS, and NMR [3].

Experimental Protocols for Stability Assessment

Since direct data on this compound is unavailable, the following protocols from recent studies can be adapted to design hydrolysis stability experiments.

You can adapt the workflow below to study this compound's stability. The process involves preparing the drug under various stressed conditions, using analytical techniques to monitor its degradation, and then identifying the resulting degradation products.

start Start Stability Study sub1 Sample Preparation start->sub1 cond1 Acidic Hydrolysis (e.g., HCl solution) sub1->cond1 cond2 Basic Hydrolysis (e.g., NaOH solution) sub1->cond2 cond3 Neutral Hydrolysis (e.g., water) sub1->cond3 cond4 Oxidative Stress (e.g., H₂O₂ solution) sub1->cond4 cond5 Photolytic Stress (ICH light chamber) sub1->cond5 sub2 Sample Analysis & Incubation cond1->sub2 cond2->sub2 cond3->sub2 cond4->sub2 cond5->sub2 hplc HPLC-HRMS/MS Analysis Quantifies remaining parent compound and identifies degradation products sub2->hplc sub3 Data Processing & Identification hplc->sub3 nmr NMR Spectroscopy For structural elucidation of major degradants sub3->nmr end Generate Stability Profile nmr->end

Protocol 1: Sample Preparation and Stress Testing [4]

This methodology for stress testing can be directly applied to this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a 50/50 (v/v) mixture of acetonitrile and HPLC-grade water at a concentration of 1 mg/mL.
  • Working Solution Preparation: Dilute the stock solution with various stress reagents to a final concentration of around 100 µg/mL. The recommended stress conditions include:
    • Acidic Hydrolysis: Hydrochloric acid solution (e.g., 0.1 M HCl)
    • Basic Hydrolysis: Sodium hydroxide solution (e.g., 0.1 M NaOH)
    • Neutral Hydrolysis: Ultra-pure water
    • Oxidative Stress: Hydrogen peroxide solution (e.g., 3% or 0.1% H₂O₂)
  • Incubation and Sampling: Keep the prepared solutions at controlled temperatures (e.g., room temperature, 45°C, 65°C) in the dark. Collect samples at predetermined time intervals (e.g., 0, 30, 60 minutes; 24, 48, 72 hours) for analysis.
  • Photostability Testing: Expose additional working solutions prepared in a mobile phase to light in a stability chamber that complies with ICH Q1B guidelines, equipped with both visible and UV light sources [4].
Protocol 2: Analysis and Metabolite Identification [2] [3]

These analytical techniques are highly effective for tracking this compound and its breakdown products.

  • Instrumentation: Use High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS).
  • Chromatography:
    • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 × 2.1 mm, 3 µm).
    • Mobile Phase: A gradient elution using (A) water/acetonitrile/formic acid (90/10/0.1) and (B) methanol/acetonitrile/formic acid (90/10/0.1).
    • Flow Rate: 0.15 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization in positive mode.
    • Detection: Full-scan high-resolution mass spectrometry and data-dependent MS/MS analysis.
  • Data Interpretation: Monitor the depletion of the this compound parent ion (m/z 260.1651 for [C₁₆H₂₂NO₂]⁺). Identify potential degradation products by looking for characteristic ions and fragmentation patterns. For definitive structural confirmation of major degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended [3].

Troubleshooting Common Scenarios

For your FAQ section, here are some potential issues and solutions based on general principles and this compound's known properties.

  • FAQ: Why is the parent compound of this compound not detected in urine samples?

    • Answer: this compound undergoes extensive metabolism. Studies in rat models show that while phase I and II metabolites are readily detectable in urine, the parent compound itself may not be found. Focus your analytical methods on detecting its metabolites, such as demethylated and hydroxylated derivatives [2].
  • FAQ: The degradation of this compound appears too slow to study at room temperature. How can I accelerate the process?

    • Answer: To obtain kinetic data within a practical timeframe, you can employ accelerated stability studies. Conduct hydrolysis experiments at elevated temperatures (e.g., 45°C and 65°C) and use mathematical models to extrapolate the degradation rates back to room temperature [4].
  • FAQ: How can I distinguish between chemical hydrolysis and enzymatic metabolism?

    • Answer: You can run parallel experiments:
      • Chemical Stability: Incubate this compound in buffered solutions at different pH levels.
      • Enzymatic Stability: Incubate this compound with metabolic systems like a pooled human liver S9 fraction (pHLS9), which contains a broad range of metabolizing enzymes [2]. Comparing the resulting product profiles from both setups using HPLC-HRMS/MS will help you distinguish between chemical degradants and biologically formed metabolites.

Key Research Gaps and Future Directions

The primary knowledge gap is the lack of quantitative kinetic data (e.g., rate constants, half-lives) for this compound's hydrolysis across the pH spectrum. Future research should focus on:

  • Systematically measuring the rates of hydrolysis of this compound under controlled acidic, basic, and neutral conditions.
  • Identifying and fully characterizing the structures of all major and minor degradation products.
  • Investigating the potential for drug-drug interactions in fixed-dose combinations that could affect this compound's stability, a critical consideration in formulation development [4].

References

Troparil demethylation metabolic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Troparil

Understanding the metabolic products is key to developing effective detection assays. The following table summarizes the metabolites identified in a 2024 study using a pooled human liver S9 fraction (pHLS9) and rat urine models [1].

Metabolite Type Key Transformations Detection System
Phase I Metabolites Demethylation, Hydroxylation (on the tropane or phenyl ring), and combinations thereof. Detected in both rat urine and pHLS9 incubations [1].
Phase II Metabolites Glucuronidation Detected in rat urine [1].

Critical Note for Troubleshooting: The study found that demethylation is the main metabolic step for this compound [1]. Furthermore, while Phase I metabolites were found in both test systems, the Phase II glucuronide metabolites were only detected in the rat urine samples and not in the pHLS9 incubations [1]. This is a vital consideration when selecting your experimental model.

Experimental Protocol for Metabolism Studies

Here is a detailed methodology for conducting in vitro incubations using a pooled human liver S9 fraction (pHLS9), as cited in the research [1]. This protocol is essential for replicating the findings and understanding the workflow.

Workflow of this compound Metabolism Study

G Start Start Experiment PreInc Preincubation Mixture Preparation Start->PreInc Incubate1 Preincubation (37°C, 200 rpm, 10 min) PreInc->Incubate1 Additions Add Cofactors and 25 µM this compound Substrate Incubate1->Additions Incubate2 Main Incubation (37°C, 200 rpm, 60 min & 480 min) Additions->Incubate2 Sampling Sample Collection (Aliquot at 60 min and 480 min) Incubate2->Sampling Stop Stop Reaction (Ice-cold Acetonitrile) Sampling->Stop Prep Centrifuge and Supernatant Transfer Stop->Prep Analysis HPLC-HRMS/MS Analysis Prep->Analysis

Detailed Procedure [1]:

  • Preincubation Mixture Preparation: Prepare a mixture with a final volume of 150 µL and a final protein concentration of 2 mg/mL pHLS9. The mixture should contain:
    • 90 mM phosphate buffer (pH 7.4)
    • 2.5 mM Mg²⁺
    • 2.5 mM isocitrate
    • 0.6 mM NADP⁺
    • 0.8 U/mL isocitrate dehydrogenase
    • 100 U/mL superoxide dismutase
    • 0.1 mM Acetyl Coenzyme A (AcCoA)
    • 2.3 mM acetyl carnitine
    • 8 U/mL carnitine acetyltransferase
    • 25 µg/mL alamethicin (from UGT reaction mix solution B)
  • Preincubation: Incubate the mixture at 37°C and 200 rpm for 10 minutes.
  • Initiate Reaction: Add the following to the preincubation mixture:
    • 2.5 mM UDP-glucuronic acid (UGT reaction mix solution A)
    • 40 µM aqueous 3′-phosphoadenosine-5′-phosphosulfate (PAPS)
    • 1.2 mM S-(5′-adenosyl)-L-methionine (SAM)
    • 1 mM dithiothreitol (DTT)
    • 10 mM reduced glutathione (GSH)
    • 25 µM this compound in phosphate buffer.
  • Main Incubation: Conduct the incubation at 37°C and 200 rpm. The study sampled at 60 minutes and again after a total of 480 minutes (8 hours) to observe metabolic progression.
  • Terminate Reaction: At each time point, transfer an aliquot (e.g., 60 µL) to a reaction tube and stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 20 µL).
  • Sample Preparation: Keep the stopped reactions at -18°C for 30 minutes to precipitate proteins. Then, centrifuge for 2 minutes at 18,407 × g. Transfer the supernatant to an MS vial for analysis.
  • Analysis: Inject 1 µL of the sample into an HPLC-HRMS/MS system for separation and identification of metabolites.
  • Controls: Always run parallel blank incubations (without substrate) and control samples (without pHLS9) to identify background signals and non-enzymatic transformations.

Frequently Asked Questions

Q1: What is the most important metabolic reaction of this compound I should look for? A1: The primary and most important Phase I metabolic reaction for this compound is demethylation [1]. Your analytical methods should be optimized to detect this specific transformation.

Q2: Why might I fail to detect this compound's glucuronide metabolites in my in vitro system? A2: This is a known methodological finding. The cited study specifically notes that Phase II glucuronide metabolites were only detectable in rat urine and not in the pHLS9 in vitro incubations [1]. If detecting conjugated metabolites is crucial, you may need to use an in vivo model or supplement your in vitro system with additional cofactors or different enzyme sources.

Q3: How does this compound's metabolism and potency compare to cocaine? A3: While a direct side-by-side metabolic comparison was not provided, the background information states that this compound is a phenyltropane derivative with a higher potency and longer duration of action than cocaine [1]. Its chemical structure lacks the ester linkage found in cocaine, making it a pure stimulant without local anesthetic action and contributing to its different metabolic fate and longer half-life [2].

References

Troparil hydroxylation metabolites identification

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Troparil

The following table summarizes the phase I and phase II metabolites of this compound as identified in rat urine and incubations with pooled human liver S9 fraction (pHLS9) [1] [2]:

Metabolite Type Metabolic Reaction Detectability in Rat Urine Detectability in pHLS9
Phase I Metabolites Demethylation Detected Detected
Hydroxylation of the tropane ring Detected Detected
Hydroxylation of the phenyl ring Detected Detected
Combined hydroxylation steps Detected Detected
Phase II Metabolites Glucuronidation Detected Not Detected

The main metabolic step for this compound is demethylation [1] [2]. It's important to note that while phase I metabolites were detectable in both rat urine and human liver fractions, the phase II metabolites (glucuronides) were only found in the rat urine samples from this study [1] [2].

Experimental Protocol for Metabolite Identification

Here is a detailed methodology for identifying this compound metabolites, based on the cited study that used high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) [1] [2].

In Vitro Incubations with Pooled Human Liver S9 Fraction (pHLS9)

This protocol helps predict human metabolism [1] [2].

  • Incubation Setup: The final incubation volume was 150 µL with a final protein concentration of 2 mg/mL.
  • Preincubation Mixture: The mixture contained 25 µg/mL alamethicin, 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM acetyl coenzyme A (AcCoA), 2.3 mM acetylcarnitine, and 8 U/mL carnitine acetyltransferase. Preincubation was performed at 37°C with shaking at 200 rpm for 10 minutes [1] [2].
  • Initiating Metabolism: After preincubation, the following were added: 2.5 mM UDP-glucuronic acid (for glucuronidation), 40 µM aqueous PAPS (for sulfation), 1.2 mM SAM, 1 mM DTT, 10 mM reduced glutathione (GSH), and 25 µM this compound as the substrate [1] [2].
  • Incubation and Sampling: The reaction proceeded at 37°C and 200 rpm for up to 480 minutes. An aliquot was taken at 60 minutes, and the main reaction was stopped after 420 minutes (7 hours) total [1] [2].
  • Sample Termination and Analysis: Reactions were stopped by adding ice-cold acetonitrile. Samples were placed at -18°C for 30 minutes for protein precipitation, then centrifuged at 18,407 × g for 2 minutes. The supernatant was analyzed by HPLC-HRMS/MS [1] [2].
  • Controls: Always run blank incubations (without substrate) and control samples without pHLS9 to identify background compounds and non-metabolic degradation [1] [2].
In Vivo Rat Study for Toxicological Detectability
  • Dosing: A single oral dose of 2 mg/kg this compound was administered to a male Wistar rat [1].
  • Urine Collection: The rat was housed in a metabolism cage for 24 hours with water available at all times. Urine was collected separately from feces over the 24-hour period [1].
  • Sample Storage: Urine was tested immediately after preparation and then stored at -20°C [1].

The workflow for these experimental methods is summarized below:

start Start Experiment in_vitro In Vitro pHLS9 Incubation start->in_vitro in_vivo In Vivo Rat Study start->in_vivo sample_prep Sample Preparation in_vitro->sample_prep Incubate at 37°C up to 480 min in_vivo->sample_prep Collect 24h urine sample hplc_hrms HPLC-HRMS/MS Analysis sample_prep->hplc_hrms Precipitate protein Centrifuge result Metabolite Identification hplc_hrms->result Detect and identify metabolites

Frequently Asked Questions (FAQs)

Q1: Why were this compound's phase II metabolites not detected in the human liver S9 incubations? This is a common difference between in vitro and in vivo systems. The in vitro incubation time may have been insufficient for significant conjugate accumulation, or the specific UGT enzyme activity might be higher in rats. For a comprehensive profile, analyzing in vivo data (like rat urine) is crucial, as it confirmed the presence of glucuronidated metabolites [1] [2].

Q2: What is a key feature that aids in identifying this compound metabolites by HRMS? While the study highlighted the distinctive isotopic pattern of the chlorine-containing compound Indatraline, for this compound, you should look for characteristic neutral losses and fragment ions. Key phase I transformations to look for include a mass change of +16 amu (hydroxylation) and -14 amu (demethylation). For phase II glucuronide conjugates, look for a neutral loss of 176 amu [1] [2].

Q3: My experiment shows low abundance of hydroxylation metabolites. What could be the issue?

  • Check Incubation Conditions: Ensure your NADPH-generating system is fresh and active to support cytochrome P450 enzymes.
  • Confirm Substrate Concentration: The cited study used 25 µM this compound; excessively high concentration can saturate enzymes, while too low can yield signals below the detection limit [1] [2].
  • Review MS Settings: For low-abundance metabolites, optimize your HRMS method for maximum sensitivity. You may need to use a data-dependent acquisition (DDA) or targeted MS/MS method to trigger fragmentation of low-intensity peaks.

References

Troparil solubility issues organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Troparil Solubility Profile

The table below summarizes the available quantitative and qualitative solubility data for this compound.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 10-25 mg/mL [1] [2] Often the first choice for preparing stock solutions [3].
N,N-Dimethylformamide (DMF) 25 mg/mL [1] [2] A strong, high-boiling-point polar aprotic solvent.
Ethanol 20 mg/mL [1] [2] A common organic solvent suitable for research.
Water Limited / Very low [4] [3] Due to hydrophobic aromatic groups in its structure [4].
Other Organic Solvents Likely soluble (e.g., chloroform, acetone) [4] Inference based on its non-polar characteristics; no specific data found.

Experimental Protocols & Formulation Strategies

For practical experimentation, here are detailed methodologies for preparing this compound solutions, especially for in vivo studies where low water solubility is a constraint.

Preparing Stock Solutions for In Vitro Work

This is a standard protocol for creating concentrated stock solutions.

  • Recommended Solvent: DMSO is highly recommended for initial stock solutions due to its excellent solubilizing power for this compound [3] [1] [2].
  • Procedure:
    • Calculate the required mass of this compound powder to achieve your desired concentration (e.g., 10-50 mM).
    • Add the powder to a volumetric vial.
    • Add a small volume of DMSO and vortex or sonicate until the powder is completely dissolved.
    • Bring the solution to the final volume with DMSO.
    • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C [3].
Formulating for In Vivo Administration

For animal studies, this compound must be formulated in a way that is safe for administration. The following table outlines common formulations, all of which should be prepared fresh for optimal results [3].

Formulation Type Composition (Example) Preparation Workflow

| Injection (Solution/Suspension) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] | 1. Prepare this compound in a small volume of DMSO. 2. Add PEG300 and Tween 80, mixing well. 3. Slowly add saline while vortexing to achieve a clear solution or fine suspension. | | Injection (Oil-based) | 10% DMSO + 90% Corn Oil [3] | 1. Dissolve this compound in DMSO. 2. Add the DMSO solution to corn oil and mix thoroughly until clear or suspended. | | Oral Administration | Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) [3] | 1. Prepare a 0.5% CMC Na solution in purified water. 2. Add the correct mass of this compound powder to the solution. 3. Vortex vigorously to create a uniform suspension. |

The following diagram illustrates the logical workflow for selecting and preparing an in vivo formulation based on your administration route.

G Start Start: Prepare In Vivo Formulation Route Select Administration Route Start->Route Injection Injection Formulation Route->Injection Parenteral (IP/IV/SC/IM) Oral Oral Formulation Route->Oral Oral Sol1 Use water-miscible system: e.g., DMSO/PEG300/Tween80/Saline Injection->Sol1 Aqueous-compatible Sol2 Use oil-based system: e.g., DMSO/Corn Oil Injection->Sol2 Oil-compatible Sol3 Use aqueous suspension: e.g., 0.5% CMC Na Solution Oral->Sol3 Prep Prepare fresh before use and vortex thoroughly Sol1->Prep Sol2->Prep Sol3->Prep

Frequently Asked Questions

Q1: Why is this compound poorly soluble in water? this compound has a complex molecular structure with large, hydrophobic (water-repelling) aromatic groups, which significantly limit its interactions with polar water molecules [4].

Q2: What can I do if my this compound precipitates out of solution? First, ensure you are using a recommended solvent like DMSO for your stock. For aqueous dilutions, consider using a co-solvent system (like those listed in the in vivo formulations) or a solubilizing agent such as SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), which can form inclusion complexes with hydrophobic drugs [3] [5].

Q3: Are there any special handling or storage conditions for this compound?

  • Storage: this compound powder should be stored at -20°C. Once dissolved, stock solutions in DMSO are best stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (1 month). Avoid repeated freezing and thawing [3] [1].
  • Handling: This product is strictly for research and not for human or veterinary use. Hazard statements indicate it can be harmful if swallowed, inhaled, or if it contacts skin or eyes. Always wear appropriate personal protective equipment (PPE) including gloves, eye protection, and work in a well-ventilated area [1].

Important Disclaimer on Information Gaps

Please be aware that the solubility data and protocols provided here are primarily sourced from commercial chemical suppliers and may not have been independently verified in peer-reviewed literature. The pharmacological applications and effects described on some supplier websites should be treated with caution.

References

Troparil metabolic fate in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Troparil

The table below summarizes the known metabolites of this compound identified in a rat model, which serves as the best available proxy for human metabolism [1].

Metabolite Type Key Biotransformations Primary Detection Matrix in Rat Model

| Phase I Metabolites | • Demethylation (major step) • Hydroxylation (tropane ring) • Hydroxylation (phenyl ring) • Combined reactions (e.g., demethylation + hydroxylation) | Rat urine, pHLS9 incubations [1] | | Phase II Metabolites | • Glucuronidation of phase I metabolites | Rat urine only [1] |

A critical finding for troubleshooting detection issues is that the parent this compound compound was not detectable in rat urine [1]. Reliance on parent compound screening will result in false negatives; your analytical methods must target its metabolites.

Experimental Protocol: In Vivo Model

The following methodology for investigating this compound metabolism in vivo can serve as a reference for your experimental design [1].

  • Animal Model: Male Wistar rat (0.4 kg body weight).
  • Dosing: Single oral dose of 2 mg/kg this compound.
  • Sample Collection: Urine collected over a 24-hour period using metabolism cages.
  • Sample Preparation: A 100 µL aliquot of urine was prepared for analysis using a method based on Wissenbach et al. [1].
  • Analysis: Metabolite identification was performed using HPLC-HRMS/MS [1].

FAQ & Troubleshooting Guide

  • Q1: Why can't I detect the parent this compound compound in urine samples?

    • A: This is an expected finding. Studies show the parent compound is extensively metabolized and not detectable in urine [1]. Your analytical efforts should focus on its phase I and phase II metabolites.
  • Q2: What are the most important metabolites to target for confirming this compound intake?

    • A: While demethylation is a major Phase I pathway, the Phase II glucuronidated metabolites are particularly crucial biomarkers. Note that these metabolites were only detected in the in vivo rat urine samples and not in the in vitro liver fraction incubations, highlighting the importance of using appropriate models for comprehensive biomarker identification [1].
  • Q3: What is a feasible experimental approach to study this compound's metabolism?

    • A: You can combine in vivo and in vitro models. The cited study successfully used oral administration to rats for in vivo data and incubations with pooled human liver S9 fraction (pHLS9) to simulate human metabolic processes [1]. Using HRMS is essential for identifying unknown metabolites based on accurate mass.

The following diagram illustrates the core metabolic pathways of this compound based on current research.

troparil_metabolism This compound Metabolic Pathways This compound This compound PhaseI Phase I Metabolism This compound->PhaseI Demethylation Demethylation (Major Pathway) PhaseI->Demethylation Hydroxylation_T Hydroxylation (Tropane Ring) PhaseI->Hydroxylation_T Hydroxylation_P Hydroxylation (Phenyl Ring) PhaseI->Hydroxylation_P Combined Combined Reactions (e.g., Demethylation + Hydroxylation) PhaseI->Combined PhaseII Phase II Metabolism Demethylation->PhaseII Detection_Urine Detected in Rat Urine Demethylation->Detection_Urine Detection_pHLS9 Detected in pHLS9 Demethylation->Detection_pHLS9 Hydroxylation_T->PhaseII Hydroxylation_T->Detection_Urine Hydroxylation_T->Detection_pHLS9 Hydroxylation_P->PhaseII Hydroxylation_P->Detection_Urine Hydroxylation_P->Detection_pHLS9 Combined->PhaseII Combined->Detection_Urine Combined->Detection_pHLS9 Glucuronidation Glucuronidation PhaseII->Glucuronidation Glucuronidation->Detection_Urine Not in pHLS9

References

Troparil phase I and phase II metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Troparil Metabolite Identification

The following data is sourced from a 2024 study that investigated the metabolic fate of this compound in rat urine and incubations with a pooled human liver S9 fraction (pHLS9) using HPLC-HRMS/MS [1].

Phase Number of Metabolites Key Metabolic Reactions Detectable in Rat Urine? Detectable in pHLS9?
Phase I 4 Demethylation (primary step), Hydroxylation of the tropane ring, Hydroxylation of the phenyl ring [1] Yes [1] Yes [1]
Phase II 3 Glucuronidation [1] Yes [1] No [1]

Experimental Protocol: In Vitro Metabolism using S9 Fraction

This protocol is adapted from methodologies described in recent metabolomics and drug metabolism studies [1] [2]. It outlines the steps for identifying metabolites using hepatic S9 fractions.

G Start Start: Prepare Pre-incubation Mixture PreInc Incubate at 37°C, 200 rpm for 10 min Start->PreInc Add Add Cofactors and 25 µM this compound Substrate PreInc->Add MainInc Initiate Main Incubation (37°C, 200 rpm) Add->MainInc Sample Sample at T = 60 min MainInc->Sample FinalSample Sample at T = 480 min MainInc->FinalSample Stop1 Stop Reaction with Ice-cold Acetonitrile Sample->Stop1 Centrifuge Centrifuge at 18,407× g for 2 min Stop1->Centrifuge Analyze Inject Supernatant into HPLC-HRMS/MS Centrifuge->Analyze Centrifuge->Analyze Stop2 Stop Reaction with Ice-cold Acetonitrile FinalSample->Stop2 Stop2->Centrifuge

Workflow for In Vitro Metabolism Study

Materials & Reagents
  • Enzyme Source: Pooled human liver S9 fraction (pHLS9), typically at 20 mg protein/mL [1].
  • Test Compound: this compound (substrate), prepared as a stock solution in buffer [1].
  • Cofactors: NADP+, UDP-glucuronic acid (UDPGA), 3′-phosphoadenosine-5′-phosphosulfate (PAPS), S-(5′-adenosyl)-L-methionine (SAM), reduced glutathione (GSH), acetyl coenzyme A (AcCoA), and an isocitrate/isocitrate dehydrogenase system for NADPH regeneration [1] [2].
  • Buffers: 90 mM phosphate buffer (pH 7.4) [1].
  • Equipment: Thermostated incubator with shaking, microcentrifuge, HPLC-HRMS/MS system [1].
Procedure
  • Pre-incubation: Prepare the main mixture containing pHLS9 (final protein concentration of 2 mg/mL), alamethicin (to permeabilize membranes for UGT activity), phosphate buffer, Mg²⁺, and the NADPH regeneration system. Pre-incubate this mixture at 37°C with shaking (200 rpm) for 10 minutes [1].
  • Initiate Reaction: Add the necessary cofactors for Phase II reactions (UDPGA, PAPS, SAM, GSH) and the this compound substrate (final concentration 25 µM) to start the reaction [1].
  • Incubate and Sample: Continue the incubation at 37°C. Withdraw aliquots (e.g., 60 µL) at specific time points (e.g., 60 minutes and 480 minutes) [1].
  • Stop Reaction and Precipitate Protein: Immediately transfer the aliquot to a tube containing a stop solution (e.g., ice-cold acetonitrile). Vortex and allow precipitation for 30 minutes at -18°C [1].
  • Pellet Debris: Centrifuge the samples at high speed (e.g., 18,407 × g) for 2 minutes to remove precipitated protein [1].
  • Analysis: Transfer the clear supernatant to an MS vial for analysis via HPLC-HRMS/MS [1].

Frequently Asked Questions (FAQs)

Q1: Why are this compound's Phase II metabolites detected in rat urine but not in the human liver S9 fraction (pHLS9) incubations? This is a common observation in in vitro systems. The rat is a whole organism with functional circulatory and excretory systems. Metabolites formed in the liver can be transported and concentrated in the urine. In contrast, the pHLS9 incubation is a simplified, closed system that may lack the full set of transporters needed to shuttle metabolites into a "excretory" compartment, and the specific glucuronidated metabolites might be unstable or not formed in sufficient quantity under the in vitro conditions to be detected above the instrument's limit of detection [1].

Q2: What is the significance of demethylation as the primary Phase I metabolic step for this compound? Demethylation is a common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes. For this compound, which is an N-methylated compound, demethylation likely produces a primary amine metabolite. This transformation is significant because it can substantially alter the drug's physicochemical properties, reducing its lipophilicity and potentially its pharmacological activity. Furthermore, the newly exposed amine group can serve as a site for Phase II conjugation reactions, such as glucuronidation or sulfation, facilitating renal excretion [1].

Q3: My LC-MS analysis shows low signals for this compound metabolites. What could be the cause? Low signal intensity can arise from several factors:

  • Low Abundance: As noted in the study, some this compound metabolites are naturally low in abundance [1].
  • Ionization Efficiency: The metabolites may ionize poorly under your chosen MS conditions (e.g., ESI positive/negative mode). Optimizing ionization parameters or using alternative ionization techniques like APCI should be considered [3] [4].
  • Sample Preparation: Inefficient extraction of metabolites from the biological matrix can lead to low recovery. Re-evaluating your protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) protocol may be necessary [3] [2].
  • Chromatographic Separation: Poor retention or peak broadening on the LC column can reduce signal intensity. Method development to improve chromatographic resolution is recommended [3].

Troubleshooting Common Experimental Challenges

Issue Possible Cause Suggested Solution
High background noise in MS Matrix effects from biological samples; source contamination [3]. Improve sample clean-up (e.g., SPE); thoroughly clean ion source; use matrix-matched calibration standards [3].
Poor chromatographic separation Inappropriate LC column or mobile phase; poorly optimized gradient [3]. Switch to a column more suitable for polar metabolites (e.g., HILIC); optimize mobile phase pH and organic solvent gradient [3] [4].
Inconsistent metabolite formation Loss of enzyme activity in S9 fraction; unstable cofactors [2]. Use fresh or properly stored (at -80°C) S9 aliquots; prepare cofactor solutions immediately before use; include a positive control compound to verify system activity [2].

References

Troparil Purification and Analysis Techniques

Author: Smolecule Technical Support Team. Date: February 2026

While a complete step-by-step purification protocol is not found, several analytical techniques are used to identify and characterize Troparil, which can be adapted for assessing purity.

Table 1: Analytical Techniques for this compound Characterization

Technique Application in this compound Analysis Key Details / Experimental Conditions

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural characterization of this compound and its metabolites [1] [2]. | LC: Reverse-phase C18 column; mobile phase of water/acetonitrile/formic acid and methanol/acetonitrile/formic acid with gradient elution [1]. MS: Electrospray ionization (ESI) in positive mode; high-resolution tandem MS (QTOF) for accurate mass measurement [1]. | | Gas Chromatography-Mass Spectrometry (GC-EI-MS) | Initial screening and identification in seized samples [1]. | GC: Inert capillary column; helium carrier gas; temperature programming from 75°C to 320°C [1]. MS: Electron ionization (EI) at 70 eV; mass scan range m/z 29-600 [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Unequivocal structural confirmation and purity assessment [1] [2]. | Experiments: 1H NMR, 13C NMR, 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC [1]. Conditions: Recorded at 298 K; 500 MHz spectrometer [1]. |

The following workflow illustrates how these techniques can be combined for a comprehensive analysis.

G Start Impure this compound Sample LCMS LC-MS/MS Analysis Start->LCMS GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR For definitive characterization Data Data Integration and Purity Assessment LCMS->Data Metabolite ID Purity Check GCMS->Data Volatile Impurity ID NMR->Data Structural Confirmation Pure Analytically Pure This compound Data->Pure

General Purification Methods for Synthetic Compounds

The purification of a synthetic organic molecule like this compound typically involves standard laboratory techniques to remove unreacted starting materials, by-products, and solvents. The following methods are standard practice and can be applied to the purification of this compound.

Table 2: Common Purification Techniques for Synthetic Compounds

Technique Principle Application Considerations
Recrystallization Dissolving crude solid in hot solvent and crystallizing upon cooling; impurities remain in solution [3]. Ideal for solid final products. Solvent choice is critical for good yield and purity.

| Chromatography | Separating components based on differential partitioning between mobile and stationary phases [4] [3]. | Flash Chromatography: For preliminary purification of crude mixtures. HPLC: For high-purity analytical samples or final purification step [4]. | | Distillation | Separating components based on differences in boiling points [3]. | Useful for purifying liquid reagents or solvents before use in synthesis. |

The logical sequence for selecting and applying these techniques is outlined below.

G Start Crude Reaction Mixture Workup Work-up: Filtration, Extraction Start->Workup Distillation Distillation Workup->Distillation For liquid crude product Chromatography Flash Chromatography Workup->Chromatography For complex mixtures Analysis Purity Analysis (LC-MS/GC-MS/NMR) Distillation->Analysis Recrystallization Recrystallization Chromatography->Recrystallization For solid final product Recrystallization->Analysis Analysis->Chromatography Purity Not Acceptable Pure Pure this compound Analysis->Pure Purity Acceptable

Frequently Asked Questions (FAQs)

Q1: What is the main metabolic pathway of this compound, and why is this important for purification? The main metabolic step for this compound is demethylation, followed by hydroxylation of the tropane and phenyl rings, and subsequent glucuronidation [2]. Understanding the structure of metabolites is crucial for analytical purification. It helps in identifying potential process-related impurities that might share structural similarities with these metabolites, ensuring your analytical methods can detect and separate them.

Q2: My purified this compound shows multiple peaks in LC-MS. What could be the cause? Multiple peaks indicate the presence of impurities. These could include:

  • Unreacted intermediates from the synthesis pathway (e.g., tropinone or other phenyltropane precursors) [4].
  • Stereoisomers or regioisomers of this compound formed during synthesis.
  • Degradation products if the sample was stored improperly.
  • Process-related impurities from solvents or reagents.

To troubleshoot, compare the LC-MS and GC-MS profiles of your crude and purified samples. This will help identify at which stage the impurities are introduced or not being removed effectively [1].

Q3: What are the critical parameters for scaling up the purification of this compound? Scaling up introduces challenges like heat transfer and mixing efficiency [4]. Key considerations include:

  • Solvent Selection: Opt for safer, cost-effective solvents that are suitable for large volumes.
  • Process Control: Fine-tune parameters like temperature, pH, and reagent addition rates for consistency in larger reactors [4].
  • Methodology: Consider continuous flow chemistry for better control and monitoring during scale-up [4].
  • Sustainability: Implement strategies to reduce solvent use and waste generation for a more environmentally friendly process [4].

References

detecting Troparil metabolites in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Troparil Metabolism and Detection Guide

This section provides a core reference for researchers, summarizing the known metabolites of this compound and the primary analytical techniques for their detection.

Aspect Key Findings
Main Metabolic Reactions Demethylation (primary step), hydroxylation (tropane & phenyl rings), glucuronidation [1]
Phase I Metabolites 4 identified; detectable in rat urine and pooled human liver S9 fraction (pHLS9) [1]
Phase II Metabolites 3 identified; detected in rat urine [1]
Recommended Analytical Technique HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) [1]
Key Experimental Models In vivo rat studies; In vitro incubations with pooled human liver S9 fraction (pHLS9) [1]

FAQs and Troubleshooting

Here are answers to common technical and interpretive questions that may arise during experimentation.

  • Q1: Which metabolite should I target for optimal confirmation of this compound consumption?

    • A: The demethylated metabolite is reported as the main biotransformation product and is a suitable primary target [1]. For comprehensive analysis, also target hydroxylated products and their glucuronides. Note that in a rat model, phase II metabolites were only detected in urine, not in the pHLS9 incubations [1].
  • Q2: Why are the phase II metabolites not detected in my in vitro liver fraction model?

    • A: This is an expected finding based on current research. The 2024 study explicitly noted that phase II metabolites for this compound were only detectable in rat urine, not in the pHLS9 incubations [1]. This highlights the importance of using complementary in vivo and in vitro models for a complete metabolic picture.
  • Q3: What alternative tools can I use to predict this compound metabolism?

    • A: In silico prediction software can be valuable for hypothesis generation. A 2025 review suggests using a combination of tools like SyGMa (most exhaustive), BioTransformer 3.0 (effective for phase I), and GLORYx (uniquely predicts glutathione conjugates) as no single tool provides complete predictions [2].

Experimental Protocol for In Vitro Metabolism

The following workflow details the methodology for studying this compound metabolism using a pooled human liver S9 fraction (pHLS9), as described in the recent literature [1].

workflow Start Start Experiment Preinc Preincubation Mixture - 90 mM phosphate buffer (pH 7.4) - 2.5 mM Mg²⁺ - Cofactor system (NADP+, isocitrate, etc.) - 25 µg/mL alamethicin Start->Preinc Incub Main Incubation Add to Preincubation: - 2.5 mM UDP-glucuronic acid - 40 µM PAPS - 1.2 mM SAM - 10 mM GSH - 25 µM this compound substrate - pHLS9 (2 mg protein/mL) Preinc->Incub Run Run Incubation - 37°C at 200 rpm - Total duration: 480 min Incub->Run Sample1 Sample Timepoint T1 - At 60 min, take 60 µL aliquot - Stop with 20 µL ice-cold ACN Run->Sample1 Sample2 Sample Timepoint T2 - At 480 min, take remaining mixture - Stop with 30 µL ice-cold ACN Run->Sample2 Process Sample Processing - Precipitate: 30 min at -18°C - Centrifuge: 2 min at 18,407× g - Transfer supernatant to MS vial Sample1->Process Sample2->Process Analyze HPLC-HRMS/MS Analysis - Inject 1 µL Process->Analyze

Key Considerations for the Protocol:

  • Controls are Critical: Always run parallel blank incubations (without substrate) and control samples (without pHLS9) to identify interfering compounds or non-enzymatic reactions [1].
  • Sample Preparation: The protein precipitation step with ice-cold acetonitrile is crucial for cleaning up the sample before HPLC-HRMS/MS injection [1].

References

Troparil Storage & Stability Overview

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification Source / Context
Recommended Storage Temperature -20°C (for long-term storage of powder) [1] [2] Chemical suppliers
Short-term/Shipping Temperature Room Temperature (stable for a few days) [1] [2] Chemical suppliers
Stability (Powder) ≥ 2 years (when stored at -20°C) [1] Chemical supplier specification
Stability (Solution) 6 months at -80°C; 1 month at -20°C [2] Chemical supplier recommendation
Purity ≥ 98% min. [1] Chemical supplier specification
Physical Form Powder, Crystalline Solid [1] Chemical supplier description
Solubility Soluble in DMSO (10 mg/ml), DMF (25 mg/ml), Ethanol (20 mg/ml) [1] Chemical supplier data

Frequently Asked Questions (FAQs)

Q1: What is the long-term storage protocol for Troparil powder? For long-term storage, keep this compound powder at -20°C in its original container. Under these conditions, the product has a stated minimum stability of 2 years. Always allow the vial to reach room temperature before opening to prevent moisture condensation [1] [2].

Q2: How should I prepare and store stock solutions of this compound? this compound is soluble in common solvents like DMSO, DMF, and ethanol [1].

  • Preparation: Dissolve the powder to prepare a stock solution (e.g., 5-20 mM concentration is common).
  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [2].

Q3: My this compound solution was left at room temperature for two days. Is it still usable? According to supplier data, this compound is stable at ambient temperature for a few days during shipping [2]. A two-day exposure likely did not cause significant degradation. For critical quantitative experiments, it is advisable to prepare a fresh solution. For less critical qualitative work, the solution may still be usable.

Q4: Are there any known stability issues or degradation pathways for this compound? A recent metabolic study indicates that the main metabolic (and likely degradation) pathway for this compound is demethylation, where one of the methyl groups is removed [3]. This suggests that exposure to certain enzymatic conditions or harsh chemicals could lead to this specific degradation product. Storing the compound under recommended conditions minimizes spontaneous degradation.

Experimental Protocol: Investigating this compound Metabolism

The following workflow is adapted from a recent study that characterized this compound's metabolism using advanced analytical techniques [3]. This can serve as a reference for your own experimental designs.

Start Start: Experimental Setup Step1 1. In Vitro Incubation • Pooled Human Liver S9 Fraction (pHLS9) • Co-factors (NADP+, UDPGA, etc.) • 37°C, 200 rpm, up to 480 min Start->Step1 Step2 2. Sample Preparation • Terminate reaction with ice-cold acetonitrile • Centrifuge • Collect supernatant for analysis Step1->Step2 Step3 3. HPLC-HRMS/MS Analysis • Chromatographic separation • High-resolution mass detection • MS/MS fragmentation Step2->Step3 Step4 4. Data Analysis • Identify phase I & II metabolites • Determine metabolic pathways Step3->Step4 Result Output: Metabolic Profile • Main Pathway: Demethylation • Others: Hydroxylation, Glucuronidation Step4->Result

Key Findings from Reference Study:

  • Major Metabolites: The study identified four Phase I and three Phase II metabolites [3].
  • Primary Pathway: The main metabolic step is demethylation (removal of a methyl group) [3].
  • Secondary Pathways: Other pathways include hydroxylation on the tropane or phenyl ring, and subsequent glucuronidation [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Solubility Wrong solvent choice; old stock solution. Use a fresh vial and ensure the correct solvent (DMF, DMSO, Ethanol) is used per solubility data [1].
Unexpected Experimental Results Compound degradation; metabolite activity. Prepare a fresh stock solution. Consider if observed effects could be from metabolites like the demethylated product [3].
Precipitation in Assay Buffer Aqueous insolubility after dilution from stock. Ensure stock solution is fully dissolved. When diluting into aqueous buffers, consider using a carrier like cyclodextrin or a low concentration of solvent [2].

References

Dopamine Transporter Affinity & Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound DAT Binding Affinity (Kd or IC₅₀) Relative DAT Potency vs. Cocaine Key Metabolizing Enzyme (Esterase) Primary Legal Status
Troparil (WIN 35,065-2) Kd (High-affinity site): 5.6 nM [1] A few times more potent dopamine reuptake inhibitor (DRI) [2] Not susceptible (lacks hydrolyzable ester bond) [2] Research chemical; likely a controlled substance analog [2] [3]
Cocaine Kd (High-affinity site): ~16 nM (to brain membranes) [4] Baseline (1x) Susceptible (contains a hydrolyzable ester bond) [2] Controlled substance globally [3]

Detailed Experimental Data and Protocols

The data in the summary table is derived from specific experimental methodologies commonly used in pharmacological research.

Radioligand Binding Assays

This standard technique measures how tightly a compound (like this compound or cocaine) binds to a specific target (like the DAT).

  • Key Experimental Findings:

    • A seminal study characterized the binding of [³H]WIN 35,065-2 (radiolabeled this compound) to rat striatal membranes. The results identified a high-affinity binding site with a Kd of 5.6 nM, indicating very tight binding to the DAT [1].
    • In contrast, [³H]cocaine was found to bind to brain membranes with a lower affinity, reporting a Kd of about 16 nM for a high-affinity site [4].
    • Another study reported IC₅₀ values (the concentration that inhibits 50% of binding) of 23 nM for this compound and 89 nM for cocaine at the DAT, confirming that this compound is a more potent inhibitor [2] [5].
  • Typical Protocol Workflow:

The following diagram outlines the general workflow for a radioligand binding assay to determine drug affinity for the dopamine transporter.

G Start Prepare striatal membrane homogenates A Incubate membranes with fixed [³H] ligand and varying concentrations of test drug (e.g., this compound) Start->A B Separate bound from free ligand (via filtration/centrifugation) A->B C Measure radioactivity in bound fraction B->C D Analyze data to calculate Ki or Kd (binding affinity) C->D

Dopamine Transporter Functional Assays

These experiments measure a compound's ability to inhibit the reuptake of dopamine, confirming its functional potency.

  • Key Experimental Findings:
    • This compound is established as a pure and more potent dopamine reuptake inhibitor (DRI) than cocaine [2].
    • The lack of an ester linkage in this compound's structure makes it resistant to hydrolysis by esterases, which is a primary metabolic pathway for cocaine. This structural difference is a key reason for this compound's longer duration of action in experimental settings [2].
Molecular Modeling and Mutagenesis Studies

These techniques help visualize and confirm the physical interaction between the drug and the DAT protein.

  • Key Experimental Findings:
    • Studies modeling the binding of cocaine analogs like CFT (WIN 35,428, a close analog of this compound) show they bind deeply in the transporter structure, overlapping with the dopamine binding site [6].
    • The binding interaction primarily involves a salt bridge between the protonated amine of the tropane and Asp79 on the DAT, along with hydrophobic interactions with residues like Phe76, Val152, and Phe326 [6].

The diagram below illustrates this shared but distinct binding pocket within the dopamine transporter.

G DAT Dopamine Transporter (DAT) Transmembrane Domain Pocket Central Binding Pocket DAT->Pocket SubSite1 Asp79 (Ionic Interaction) Pocket->SubSite1 SubSite2 Phe76, Val152, Phe326 (Hydrophobic Interactions) Pocket->SubSite2 SubSite3 Tyr156 (Conformational Switch) Pocket->SubSite3 Cocaine Cocaine/Troparil Cocaine->Pocket Binds in pocket

Key Conclusions for Researchers

  • Superior Affinity & Selectivity: this compound is a high-affinity, selective DAT ligand, making it a valuable pharmacological tool for mapping DAT distribution in the brain, often with superior binding properties to radiolabeled cocaine itself [2] [1].
  • Stable Research Alternative: Its resistance to hydrolysis and longer duration of action provide a stable profile in experimental settings, circumventing the rapid pharmacokinetics of cocaine [2].
  • Distinct Binding Profile: While this compound and cocaine share a common binding pocket on the DAT, specific molecular interactions differ, explaining the variations in their affinity, selectivity, and functional effects [6].

References

Pharmacological Profile & Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data between troparil and cocaine.

Parameter Cocaine This compound (WIN 35,065-2) Experimental Context & Notes
Primary Target Dopamine Transporter (DAT) [1] [2] Dopamine Transporter (DAT) [3] Both are Dopamine Reuptake Inhibitors (DRIs).
DAT Inhibition Potency Baseline ~4-5 times more potent [3] [4] Based on in vitro binding and uptake inhibition studies [3].
In Vivo Potency Baseline ~6 to 26.8 times more potent [5] Measured by cocaine-like discriminative stimulus effects in rats. The wide range depends on the specific phenyltropane analog tested [5].
Serotonin Transporter (SERT) Inhibition More potent Less potent [3] This compound has a more selective dopamine profile compared to cocaine [3].
Duration of Action Shorter (20-90 min) [6] Longer [3] [7] [4] Attributed to the non-hydrolyzable C-C bond, increasing metabolic stability [3].
Local Anesthetic / Cardiotoxic Effects Present Absent / Reduced [3] The lack of an ester linkage removes the local anesthetic action [3].
Legal Status Schedule II (US), internationally controlled [6] Likely a controlled substance analog (US), unclear internationally [3] Considered a New Psychoactive Substance (NPS) [8] [7].

Key Experimental Data and Methodologies

The high potency of this compound has been established through several classic and modern experimental approaches.

Drug Discrimination Studies
  • Objective: To determine if a test drug produces subjective effects similar to a known drug like cocaine.
  • Protocol: Rats are trained to discriminate cocaine (e.g., 10 mg/kg) from saline using a two-lever operant procedure. Responding on one lever is reinforced after cocaine injection, and on the other after saline. In testing, the ability of this compound to substitute for cocaine is measured [5].
  • Key Findings: Phenyltropane analogs like this compound completely substitute for cocaine. One study found RTI-COC-31 (a chlorophenyl-substituted tropane) to be 26.8-fold more potent, and RTI-COC-32 (a methylphenyl-substituted tropane) to be 6-fold more potent than cocaine in producing cocaine-lever responding [5]. This high in vivo potency correlates with high affinity for the DAT [5].
Fast-Scan Cyclic Voltammetry (FSCV)
  • Objective: To directly measure the real-time dynamics of dopamine release and reuptake in brain slices, and to quantify a drug's potency at the DAT.
  • Protocol: Brain slices containing the nucleus accumbens are prepared. A carbon-fiber microelectrode and a stimulating electrode are placed in the tissue. Dopamine release is evoked by electrical stimulation, and the resulting signal is measured. The effect of applying cocaine or this compound on dopamine signaling is quantified [1] [2].
  • Key Findings: This technique allows for precise measurement of a drug's IC50 value (the concentration that inhibits 50% of dopamine uptake) and potency. Research shows that variations in cocaine potency at the DAT track key motivational states during self-administration [1]. Chemogenetic manipulations that alter dopamine neuron activity can bidirectionally modulate cocaine potency at the DAT, providing a mechanism for its variable effects [2].

Structural & Mechanistic Basis for Enhanced Potency

The significant difference in potency and duration between this compound and cocaine can be traced to their distinct chemical structures and resulting interactions with the DAT.

CocaineStruct Cocaine Structure⭦Ester linkage (hydrolyzable) MetabolicStability Metabolic Stability CocaineStruct->MetabolicStability Vulnerable to⭦hydrolysis TroparilStruct This compound Structure⭦Non-hydrolyzable C-C bond TroparilStruct->MetabolicStability Resistant to⭦hydrolysis PureStimulant Pure Stimulant Effect⭦(No Local Anesthesia) TroparilStruct->PureStimulant Lacks ester⭦linkage DATBinding Sustained High-Affinity⭦Binding to DAT MetabolicStability->DATBinding Effects Pharmacological Effects DATBinding->Effects HighPotency Higher In Vitro⭦& In Vivo Potency Effects->HighPotency LongDuration Longer Duration⭦of Action Effects->LongDuration

The diagram above illustrates the logical relationship between the structural difference and its pharmacological consequences. This compound's carbon-carbon bond directly replaces the hydrolyzable ester linkage found in cocaine [3]. This single change confers greater metabolic stability, leading to prolonged and more potent action at the DAT.

Research Applications and Notes

For scientists considering this compound in their research, here are key points:

  • Research Use: this compound is used in scientific research as a tool to map DAT distribution in the brain and as a cocaine alternative in animal studies, partly due to less stringent licensing requirements compared to cocaine itself [3].
  • Metabolism: A 2024 study identified this compound's main metabolic steps in rats and human liver fractions as demethylation, followed by hydroxylation of the tropane or phenyl ring, and glucuronidation [7] [4]. This information is vital for developing detection methods in forensic and clinical toxicology.
  • Chemical Synthesis: While a valuable research tool, this compound's synthesis is demanding and requires methylecgonidine, making large-scale illicit production challenging [3].

References

Troparil DAT Ki 49.8 nM versus cocaine 241 nM

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes key pharmacological parameters for Troparil and Cocaine, based on information available in the search results.

Parameter This compound Cocaine
DAT Inhibition Potency A few times more potent than cocaine [1] Benchmark compound [1]
SERT Inhibition Potency Less potent as a serotonin reuptake inhibitor [1] More potent as a serotonin reuptake inhibitor than this compound [1]
Duration of Action Duration spans a few times longer than cocaine [1] Shorter duration of action [1]
Key Structural Feature Phenyl ring directly connected to tropane ring (non-hydrolyzable C-C bond) [1] Ester linkage [1]
Local Anesthetic Action Lacks local anesthetic action (pure stimulant) [1] Has local anesthetic action [1]
Cardiotoxicity Slightly less cardiotoxic than cocaine [1] Used as a cardiotoxicity benchmark [1]
Reinforcing Effects Similar effects to cocaine in animal studies, but illicit recreational use is rare [1] High reinforcing efficacy, high abuse liability [1]

Experimental Protocols for Key Assays

For researchers looking to replicate or compare data, here are methodologies for core experiments used to characterize such compounds.

1. Radioligand Binding Assay to Determine DAT Affinity

  • Purpose: To measure the affinity (Ki) of a compound for the Dopamine Transporter (DAT).
  • Key Reagents:
    • Membrane preparations from cells or tissue expressing the DAT (e.g., rat striatum, transfected LLC-PK1 cells) [2].
    • Radiolabeled DAT ligand, such as [3H]WIN 35,428 (also known as [3H]CFT) [2] or [3H]GBR 12783 [3].
    • The test compound (e.g., this compound or Cocaine) at various concentrations.
  • Methodology:
    • Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound [2].
    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive DAT inhibitor (e.g., 10 µM nomifensine or benztropine).
    • After reaching equilibrium, the reaction is terminated by rapid filtration to separate bound from free radioligand.
    • The amount of bound radioactivity is quantified using a scintillation counter.
  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 (concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation [4] [5].

2. In Vivo Microdialysis for Neurochemical Effects

  • Purpose: To measure changes in extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions (e.g., nucleus accumbens) in response to drug administration.
  • Key Reagents:
    • Live animals (typically rats) with surgically implanted microdialysis guide cannulae targeting the brain region of interest [6].
    • A microdialysis pump and probes.
    • High-performance liquid chromatography (HPLC) with electrochemical detection (EC) for analyzing dialysate dopamine levels.
  • Methodology:
    • A microdialysis probe is inserted into the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused at a low, constant flow rate.
    • After a stable baseline is established, the test compound (e.g., this compound or Cocaine) is administered systemically (e.g., intraperitoneally) [6].
    • Dialysate samples are collected at regular intervals (e.g., every 5-20 minutes) before and after drug administration.
    • The samples are analyzed via HPLC-EC to determine the concentration of dopamine.
  • Data Analysis: Extracellular dopamine concentrations are expressed as a percentage of baseline. The time course and magnitude of the dopamine increase are compared between different compounds [6].

Mechanism of Action and Binding

Both this compound and Cocaine are competitive inhibitors that bind to the central S1 substrate binding site of the DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2] [7]. This binding physically blocks dopamine from entering the transporter, inhibiting its reuptake and increasing its concentration in the synaptic cleft.

The core of their interaction with DAT is the tropane pharmacophore. The positively charged nitrogen of the tropane ring forms a critical interaction with the negatively charged aspartate residue (Asp79 in hDAT) in the binding pocket [2]. The diagram below illustrates this shared binding mechanism.

G cluster_KEY Key Structural Feature cluster_DAT DAT S1 Binding Pocket cluster_DIST Distinguishing Feature Title Mechanism of DAT Inhibition by Tropane-Based Compounds A Tropane Pharmacophore (+)-charged N B 3β-phenyl Group C Asp79 (-)-charged carboxylate) A->C Critical Ionic Interaction B->C Contributes to Binding Affinity D This compound: Phenyl-Tropane (C-C bond) D->A Contains E Cocaine: Benzoyl Ester E->A Contains

Research Implications and Context

The data suggests that while this compound is a more potent and longer-acting DAT inhibitor than cocaine, its abuse potential appears to be lower. This may be related to its slower pharmacokinetics and lack of serotonergic activity, factors known to influence the rewarding effects of stimulants [1] [3].

The search also reveals a nuanced understanding of DAT inhibition. Not all DAT blockers have the same behavioral outcomes, leading to hypotheses that compounds may stabilize different conformational states of the transporter or have other allosteric effects [2] [3]. Furthermore, novel therapeutic strategies are being explored, such as developing "atypical" DAT inhibitors with slow-onset, long-lasting effects for agonist-replacement therapy, and even innovative approaches like engineered cocaine-gated ion channels to counteract addiction [5] [8].

References

Troparil selectivity DAT over SERT

Author: Smolecule Technical Support Team. Date: February 2026

Troparil's DAT vs. SERT Activity

The table below summarizes the available quantitative and qualitative data on this compound's interaction with DAT and SERT.

Property Dopamine Transporter (DAT) Serotonin Transporter (SERT)
Primary Activity Dopamine Reuptake Inhibitor (DRI) [1] Less potent as a serotonin reuptake inhibitor [1]
Potency (Relative to Cocaine) A few times more potent than cocaine as a DRI [1] Information missing
Key Structural Feature Phenyl ring directly connected to the tropane ring via a non-hydrolyzable carbon-carbon bond [1] Information missing
Quantitative Affinity (Ki/IC50) Information missing Information missing

The search results indicate that modifications to the core tropane structure can dramatically alter selectivity. For instance, a 2025 study identified a tropane analog, UCD0184, which is a highly potent and selective inhibitor of SERT, with approximately 10-fold selectivity over DAT [2]. This demonstrates that the tropane scaffold itself does not inherently favor DAT and can be tuned for SERT selectivity [2].

Experimental Evidence and Methodologies

The data on this compound's selectivity is derived from standard pharmacological research methods.

  • Uptake Inhibition Assays: These experiments measure a compound's ability to block the transport of radiolabeled or fluorescent neurotransmitters (like dopamine or serotonin) into cells that express a specific human transporter (e.g., DAT, SERT) [2] [3]. The concentration of drug that causes 50% inhibition (IC50) is calculated to determine potency [3].
  • Radioligand Binding Studies: These studies use radiolabeled compounds (e.g., [³H]WIN 35,065-2, which is a form of this compound) to map the distribution and density of transporters in brain tissue. They can also compete unlabeled drugs against these radioligands to determine binding affinity (Ki) [1] [4].

Structural Basis of Transporter Selectivity

The selectivity of tropane-based compounds for DAT or SERT is influenced by their interaction with the transporters' binding sites. The following diagram illustrates the general workflow for determining the binding and selectivity of tropane analogs like this compound.

G Start Tropane Analog Exp Experimental Binding/Uptake Assays Start->Exp Comp Computational Modeling (Docking, MD Simulations) Start->Comp Concl Determine Selectivity Profile (DAT vs. SERT vs. NET) Exp->Concl Provides affinity data S1 Identified Binding Pose in Central S1 Site Comp->S1 Predicts molecular interactions S1->Concl Reveals structural basis

The binding site, known as the S1 site, is a central pocket formed by transmembrane domains [5]. Research on cocaine analogs, which are structurally related to this compound, shows that their core tropane structure binds within this S1 site of DAT [5]. Selectivity is determined by how the specific chemical groups on a tropane analog (e.g., the phenyl ring at the 3β-position) interact with the unique amino acid residues lining the S1 pockets of DAT and SERT [2] [6]. For example, the orientation of the N-methyl group on the tropane nitrogen can influence whether a compound favors DAT or SERT [2].

Implications for Research

  • This compound is a potent DAT inhibitor but its exact selectivity ratio for DAT over SERT is not clearly quantified in the available search results.
  • The tropane chemical structure is a versatile scaffold that can be modified to create compounds with a wide range of selectivities, from DAT-preferring to SERT-selective [2].
  • The orientation of the N8 substituent and the conformation of the molecule are critical factors in determining this selectivity [2].

References

Mechanisms of Cocaine-Induced Cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cocaine harms the cardiovascular system through multiple, interconnected pathways. The table below summarizes the key mechanisms identified in the literature [1] [2].

Mechanism Pathophysiological Process Clinical Manifestations
Sympathomimetic Effects [2] Inhibits dopamine, norepinephrine, serotonin reuptake; increases synaptic catecholamines; causes vasoconstriction, hypertension, elevated myocardial oxygen demand [1] [2]. Tachycardia, hypertension, myocardial ischemia [2].
Ion Channel Blockade [2] Blocks voltage-gated Na+, K+ (h-ERG), Ca2+ channels; slows cardiac conduction, prolongs action potential (QT), suppresses myocardial contractility [2]. Arrhythmias, Brugada-like ECG pattern, decreased LVEF [2].
Oxidative Stress & Apoptosis [1] [2] Generates ROS/RNS via catecholamine catabolism, mitochondrial ETC inhibition; disrupts Ca2+ homeostasis; induces cardiomyocyte apoptosis via caspase activation [1] [2]. Cardiomyopathy, chronic heart failure [2].
Promotion of Atherosclerosis & Thrombosis [2] Causes endothelial damage, reduces NO bioavailability, increases endothelin-1; activates platelets and increases expression of P-selectin [2]. Acute coronary syndromes, myocardial infarction [2].

To better understand how these pathways interact, the diagram below illustrates the core mechanisms of cocaine's cardiotoxicity.

G Mechanisms of Cocaine Cardiotoxicity Cocaine Cocaine Sympatho Sympathomimetic Effect Cocaine->Sympatho Ion Ion Channel Blockade Cocaine->Ion Oxidative Oxidative Stress & Apoptosis Cocaine->Oxidative Vascular Endothelial Dysfunction & Thrombosis Cocaine->Vascular Catechol ↑ Synaptic Catecholamines Sympatho->Catechol Na Blockade of Na+ Channels Ion->Na K Blockade of K+ Channels (h-ERG) Ion->K ROS ROS/RNS Generation Oxidative->ROS EndoDys Endothelial Damage Vascular->EndoDys NO ↓ Bioavailable NO Vascular->NO Platelet Platelet Activation Vascular->Platelet Vasoconstrict Vasoconstriction Catechol->Vasoconstrict Tachy Tachycardia & Hypertension Catechol->Tachy Ischemia1 Myocardial Ischemia Vasoconstrict->Ischemia1 Tachy->Ischemia1 SCD Sudden Cardiac Death Ischemia1->SCD Arrhythmia Arrhythmia Na->Arrhythmia K->Arrhythmia Arrhythmia->SCD MitoDys Mitochondrial Dysfunction ROS->MitoDys Apop Cardiomyocyte Apoptosis MitoDys->Apop CM Cardiomyopathy Apop->CM CM->SCD Athero Atherosclerosis EndoDys->Athero NO->Vasoconstrict Imbalance Ischemia2 Myocardial Ischemia/Infarction Platelet->Ischemia2 Athero->Ischemia2 Ischemia2->SCD

Research Strategies and Data Gap Explanation

Based on the search results, here is an analysis of the data availability and how you might proceed.

  • Current Data Gap: The search results, which include recent literature, do not contain specific studies on Troparil. This indicates that either the compound is investigated under a different name, or robust, head-to-head comparative studies with cocaine are not yet a primary focus of the published literature accessible via general search.
  • Suggested Research Strategies:
    • Investigate Related Analogues: Focus your research on compounds with a similar proposed mechanism, particularly dopamine transporter (DAT) inhibitors or sigma receptor agonists.
    • Refine Your Search Terms: Use specialized scientific databases like PubMed or Google Scholar and try more specific queries, such as "BTCP cardiotoxicity," "benztropine analogues cardiac effects," or "sigma-1 receptor ligands cardiotoxicity."
    • Analyze by Mechanism: In the absence of direct data, a strong comparison guide can be built by analyzing how this compound's specific chemical structure might avoid the key cardiotoxic pathways of cocaine.

References

Troparil phenyltropane derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below compares the binding affinities (IC50 in nM) of key phenyltropane derivatives at monoamine transporters, which is a primary indicator of their mechanism of action. Lower values indicate higher potency [1].

Compound Name DAT (Dopamine) SERT (Serotonin) NET (Norepinephrine) Key Characteristics
Cocaine [1] 102 1,045 3,298 Non-selective stimulant; reference compound.
Troparil (β-CPT) [1] 23 1,962 920 Pure stimulant; longer-acting than cocaine; research tool [2].
RTI-336 [3] 2.49 (Ki) 1,600 (Ki) 252 (Ki) Fast-onset, DAT-selective; cocaine-like stimulant; tested in clinical trials [3].
RTI-371 [3] 1.82 (Ki) 11,700 (Ki) 206 (Ki) Atypical, slow-onset DAT inhibitor; blocks cocaine's effects; not self-administered [3].
RTI-112 [4] N/A N/A N/A Slow-onset, mixed DAT/SERT inhibitor; reduces cocaine self-administration without being reinforcing [4].

Behavioral and Therapeutic Potential

This table summarizes the in vivo effects of these compounds, which are critical for assessing their abuse liability and therapeutic potential.

Compound Name Locomotor Stimulation Cocaine-Like Subjective Effects Self-Administration Antagonism of Cocaine Effects Proposed Therapeutic Use
Cocaine Yes Yes (Full substitution) Yes No Reference compound of abuse.
This compound Yes Yes (Full substitution) Yes No Research alternative to cocaine [2].
RTI-336 Yes Yes (Full substitution) Yes (but less than cocaine) Yes (Pretreatment reduces cocaine intake) Agonist therapy for cocaine addiction [3].
RTI-371 No No (Does not substitute) No Yes (Insurmountable antagonism) Antagonist therapy for cocaine addiction [3].
RTI-112 No N/A No Yes (Reduces cocaine self-administration) Agonist therapy with low abuse potential [4].

Experimental Insights and Workflows

Research into phenyltropane derivatives often follows a standard workflow to characterize their effects, from chemical synthesis to behavioral analysis. The diagram below illustrates this multi-stage process.

G Start Start: Chemical Synthesis of Phenyltropane Analog A1 In Vitro Binding Assays Start->A1 Compound ready A2 In Vivo Microdialysis (DA in caudate nucleus) A1->A2  Determines DAT/SERT/NET affinity  and selectivity A3 Locomotor Activity Measurement A2->A3  Correlates with rate of  DA increase A4 Drug Discrimination in Rats A3->A4  Tests for cocaine-like  subjective effects A5 Self-Administration in Primates A4->A5  Measures reinforcing  properties (abuse liability) Result Outcome: Classification as Cocaine-like or Atypical A5->Result  Data synthesis

Key experimental methodologies referenced in the diagrams and tables include:

  • In Vitro Radioligand Binding Assays [3] [5]: Used to determine a compound's affinity (IC50/Ki) for DAT, SERT, and NET. Tissues from rat striata are typically used, with radioligands like [³H]WIN 35,428 for DAT.
  • In Vivo Microdialysis in Caudate Nucleus [4]: Measures changes in extracellular dopamine levels in the brain (e.g., caudate nucleus) following drug administration. This helps correlate neurochemical effects with behavior.
  • Locomotor Activity Measurement [3] [4]: Quantifies horizontal activity in animal models (mice/rats) to assess the behavioral-stimulant effects characteristic of cocaine-like compounds.
  • Drug Discrimination [3]: Animals (e.g., rats) are trained to discriminate cocaine from saline. Test compounds that produce responses on the cocaine-associated lever are considered to have cocaine-like subjective effects.
  • Self-Administration [3] [4]: A key procedure for assessing a drug's reinforcing properties and abuse potential. Animals perform a task (e.g., press a lever) to receive an intravenous dose of the test compound.

Key Differentiating Factors for Researchers

The comparison shows that not all DAT inhibitors are the same. Two key properties explain the divergence between cocaine-like and atypical compounds:

  • Rate of DAT Occupancy: Compounds with a fast onset of action (like RTI-336) are more likely to produce cocaine-like stimulant and reinforcing effects. Conversely, slower-onset compounds (like RTI-371 and RTI-112) tend to lack these effects, reducing their abuse potential [4].
  • Transporter Selectivity: While DAT potency is crucial, action at other transporters can modulate effects. DAT-selective inhibitors (like RTI-336) are generally reinforcing. However, combining high DAT affinity with high SERT affinity (as seen in RTI-112) can result in a compound that effectively reduces cocaine use without itself being abused [5] [4].

References

Comparative Binding Affinities of Phenyltropanes

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles key pharmacological data from rat brain studies, showing the concentration (IC50 in nM) required to inhibit the binding of tracer ligands to the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters [1].

Compound Other Names DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) SERT/DAT Selectivity NET/DAT Selectivity
Troparil WIN 35,065-2, β-CPT 23.0 1962 920 85.3 40.0
RTI-31 para-Chlorophenyltropane 1.12 44.5 37.0 39.7 33.0
RTI-55 β-CIT, Iometopane 1.26 4.21 36.0 3.3 28.6

Interpretation of Binding Data

The data reveals distinct structure-activity relationships:

  • Potency: RTI-31 and RTI-55 are significantly more potent at DAT than this compound, with IC50 values in the low nanomolar range [1]. Introducing a para-halogen (Cl, I) greatly increases binding affinity compared to this compound's simple phenyl ring [2] [1].
  • Selectivity: RTI-55 is the least selective, with high potency at both DAT and SERT [3] [1]. Its strong SERT affinity is attributed to the large, electron-rich iodine atom [3]. RTI-31 offers a more balanced profile, maintaining high DAT affinity with moderate SERT activity [2]. This compound is the most DAT-selective among the three [1].

Key Experimental Methodologies

The comparative data relies on standardized in vitro binding assays. Here are the core protocols:

  • DAT Binding Assay [4]

    • Tissue Prep: Rat striatal membranes are homogenized and centrifuged.
    • Radioligand: [¹²⁵I]RTI-55 is commonly used as the tracer ligand.
    • Procedure: Membranes are incubated with the radioligand and increasing concentrations of the test compound (e.g., this compound, RTI-31). Non-specific binding is determined using a high concentration of a potent blocker like WF-23.
    • Measurement: Bound radioactivity is separated via rapid filtration through glass fiber filters and quantified.
  • SERT & NET Binding Assays [4]

    • Radioligands: SERT binding uses [³H]Citalopram, while NET binding uses [³H]Nisoxetine.
    • Tissue: Assays are typically performed on membranes from whole rat brain (minus cerebellum).
    • The general procedure of incubation, filtration, and quantification is similar to the DAT assay.

The workflow for these competitive binding experiments is summarized in the diagram below:

G Start Start: Prepare Rat Brain Membranes A1 Incubate with: - Radioligand (e.g., [¹²⁵I]RTI-55) - Varying concentrations of unlabeled test compound Start->A1 A2 Separate Bound from Free via Rapid Filtration A1->A2 A3 Quantify Bound Radioactivity A2->A3 A4 Analyze Data: Calculate IC50 Values A3->A4 End End: Compare Binding Affinities A4->End

Research Applications and Implications

The distinct binding profiles of these compounds make them suitable for different research applications:

  • RTI-55 in Neuroimaging: Due to its high affinity for both DAT and SERT, radioiodinated RTI-55 is used in SPECT imaging to visualize and quantify the distribution of these transporters in the living brain, aiding research into Parkinson's disease and other neurological disorders [3].
  • Probing Cocaine Mechanisms: RTI-31, with its high DAT potency and longer duration of action than cocaine, is a valuable tool for studying the role of DAT in cocaine's reinforcing effects [2].
  • Medication Development: Compounds like RTI-31 have been investigated as potential agonist therapies for cocaine addiction, as their prolonged action on DAT could theoretically blunt the effects of cocaine and reduce craving [2].

References

Comprehensive Comparison of Local Anesthetic Properties: Troparil vs. Cocaine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Troparil and cocaine represent two structurally related compounds with significantly different pharmacological profiles, particularly regarding their local anesthetic properties. While both compounds share a tropane alkaloid structure and act as dopamine reuptake inhibitors, their differential effects on local anesthesia present a compelling case study for structure-activity relationship analysis. Cocaine has been clinically utilized as a local anesthetic for mucous membranes in medical settings, leveraging its dual mechanism of sodium channel blockade and vasoconstrictive properties. In contrast, this compound, also known as WIN 35,065-2 or β-CPT, is primarily recognized as a research compound with potent dopamine transporter binding affinity but notably lacking cocaine's characteristic local anesthetic effects. This comparison guide examines the fundamental differences between these two compounds through analysis of their chemical structures, mechanisms of action, and experimental data, providing drug development professionals with critical insights for designing targeted therapeutics with specific pharmacological profiles.

Chemical Structure Comparison

The fundamental differences in anesthetic activity between this compound and cocaine stem from their structural features, particularly at critical positions on the tropane ring system. The following table summarizes the key structural differences that account for their divergent pharmacological properties:

Structural Feature Cocaine This compound Pharmacological Impact
C-2 Substituent Carbomethoxy group (ester) Carbomethoxy group (ester) Similar orientation maintained
C-3 Substituent Benzoyl ester linkage Phenyl group directly attached Critical for anesthetic properties
Bridge Position Unsubstituted Various possible substitutions Alters binding conformation
Ester Linkage Hydrolyzable ester bond Non-hydrolyzable C-C bond Metabolic stability and anesthetic activity
Molecular Scaffold (1R,2R,3S,5S) configuration Similar tropane backbone Maintains DAT affinity

Table 1: Structural comparison between cocaine and this compound highlighting key differences responsible for their distinct pharmacological profiles

The most critical structural difference lies at the C-3 position: cocaine contains a hydrolyzable benzoyl ester linkage, whereas this compound features a direct carbon-carbon bond between the phenyl ring and the tropane nucleus [1]. This non-hydrolyzable bond in this compound eliminates its local anesthetic action while preserving its dopamine reuptake inhibition potency, effectively making this compound a pure stimulant without cocaine's characteristic anesthetic and vasoconstrictive properties [1].

Mechanisms of Action

Local Anesthesia Mechanisms

The differential effects on local anesthesia between cocaine and this compound stem from their distinct interactions with voltage-gated sodium channels:

  • Cocaine's dual mechanism: Cocaine produces anesthesia through reversible binding to and inactivation of sodium channels on neural membranes [2]. This binding prevents sodium influx, which is necessary for depolarization of nerve cell membranes and subsequent propagation of action potentials [2]. Additionally, cocaine exhibits vasoconstrictive properties due to its blockade of norepinephrine reuptake in the autonomic nervous system, which enhances its local anesthetic efficacy by reducing systemic absorption [3] [2].

  • This compound's lack of anesthetic action: Despite its structural similarity to cocaine, this compound does not produce local anesthesia due to the absence of the hydrolyzable ester linkage [1]. The phenyl ring connected directly to the tropane ring through a non-hydrolyzable carbon-carbon bond eliminates the local anesthetic action while preserving dopamine reuptake inhibition [1].

Dopamine Transporter Interactions

Both compounds exhibit potent activity at the dopamine transporter (DAT), but with distinct binding characteristics:

  • Cocaine's transporter profile: Cocaine exhibits nonselective binding to all three monoamine transporters (DAT, SERT, and NET) with approximately equal affinity [4] [3]. Its strong locomotor stimulant and addictive effects are mediated almost exclusively by its interaction with the DAT [4].

  • This compound's transporter affinity: this compound is several times more potent than cocaine as a dopamine reuptake inhibitor but exhibits reduced potency as a serotonin reuptake inhibitor [1]. This selective DAT affinity may contribute to its different behavioral profile compared to cocaine.

G Compound Tropane Compound Subgraph1 Compound->Subgraph1 CocaineMech Cocaine Mechanisms Subgraph1->CocaineMech TroparilMech This compound Mechanisms Subgraph1->TroparilMech CocaineSub CocaineMech->CocaineSub TroparilSub TroparilMech->TroparilSub CocaineSodium Blocks Voltage-Gated Sodium Channels CocaineSub->CocaineSodium CocaineVaso Vasoconstriction via Norepinephrine Reuptake Block CocaineSub->CocaineVaso CocaineDAT Non-selective Monoamine Transporter Inhibition CocaineSub->CocaineDAT TroparilNoSodium No Significant Sodium Channel Blockade TroparilSub->TroparilNoSodium TroparilNoVaso No Vasoconstrictive Properties TroparilSub->TroparilNoVaso TroparilSelectiveDAT Selective Dopamine Transporter Inhibition TroparilSub->TroparilSelectiveDAT

Figure 1: Mechanism of action comparison between cocaine and this compound

Experimental Data and Comparative Analysis

Sodium Channel Inhibition Studies

Experimental investigations into the local anesthetic properties of cocaine analogs have yielded quantitative data demonstrating significant differences between cocaine and this compound:

  • Cocaine's sodium channel blockade: Cocaine functions as a potent local anesthetic due to its ability to block voltage-dependent sodium channels, similar to other local anesthetics like lidocaine [3]. This Vaughn-Williams class IC effect is responsible for both its therapeutic anesthetic properties and its potential to cause cardiac conduction disturbances and tachyarrhythmias at higher doses [3].

  • Structural determinants of anesthesia: Research on C-1 substituted cocaine analogs has revealed that modifications to the cocaine structure can significantly alter sodium channel interactions. In one study, analog 2 (−)-1-methyl-cocaine was found to be a weaker inhibitor of voltage-dependent Na+ channels than cocaine itself, whereas analog 6 (−)-1-phenyl-cocaine was more potent than cocaine in this regard [4]. This demonstrates that specific structural modifications, rather than general changes to the tropane scaffold, determine anesthetic potency.

Dopamine Transporter Binding Affinity

While this compound lacks local anesthetic properties, it exhibits enhanced potency at the dopamine transporter compared to cocaine:

  • This compound's DAT affinity: this compound has been shown to be several times more potent than cocaine as a dopamine reuptake inhibitor [1]. This enhanced potency, combined with its longer duration of action due to metabolic stability, makes it a valuable research tool for studying the dopamine transporter.

  • Behavioral correlates: Despite its higher DAT affinity, this compound appears to have similar effects to cocaine in animal studies, though recreational use of this compound has proven extremely rare [1]. This may be due to differences in its pharmacokinetic profile or subtle variations in its transporter interaction mechanisms.

Comparative Pharmacological Profiles

The table below summarizes key experimental findings comparing the pharmacological properties of cocaine and this compound:

Pharmacological Parameter Cocaine This compound Experimental Evidence
DAT Inhibition (Potency) High (Reference) 3-5x more potent than cocaine [1]
Local Anesthetic Activity Potent None [1]
Sodium Channel Blockade Strong Minimal to none [4] [1]
Duration of Action Short (~1 hour) Longer than cocaine [1]
Vasoconstrictive Properties Present Absent [1] [2]
Cardiotoxicity Higher (arrhythmogenic) Reduced cardiotoxicity [1]
Metabolic Stability Esterase hydrolysis Resistant to hydrolysis [1]

Table 2: Experimental comparison of pharmacological properties between cocaine and this compound

Experimental Protocols and Methodologies

Sodium Channel Inhibition Assays

The assessment of local anesthetic potency for cocaine and its analogs typically involves specialized electrophysiological approaches:

  • Voltage-dependent sodium channel assays: These experiments are performed with cultured neocortical neurons obtained from rodent models (e.g., Swiss-Webster mice) [4]. The protocol involves measuring the compound's ability to inhibit voltage-gated sodium currents using whole-cell patch-clamp techniques. Cells are maintained under controlled conditions and bathed in appropriate physiological solutions. Test compounds are applied at varying concentrations while voltage-step protocols elicit sodium currents, allowing researchers to calculate the concentration-dependent blockade of sodium channels [4].

  • Alternative approaches: In some cases, indirect measures of sodium channel blockade may be employed, such as the compound's ability to inhibit nerve conduction in isolated nerve preparations or to produce local anesthesia in vivo using models such as the guinea pig wheal test or corneal anesthesia assay.

Dopamine Transporter Binding and Function

Evaluation of dopamine reuptake inhibition employs standardized assays using cell systems expressing human monoamine transporters:

  • Radiolabeled uptake inhibition assays: These assays are performed with stably transfected HEK 293 cells expressing the human DAT, SERT, or NET [4]. Cell suspensions are prepared and incubated with test inhibitor compounds in buffered solutions containing metabolic inhibitors (e.g., tropolone for catechol-O-methyltransferase inhibition). After preincubation, tritiated substrate is added, and incubation continues until termination by rapid filtration through glass fiber filters [4]. Radioactivity is quantified using liquid scintillation counting, and IC₅₀ values are calculated to determine inhibitor potency.

  • Receptorome screening: Broad screening across multiple receptor targets may be conducted to assess selectivity profiles [4]. This comprehensive approach helps identify potential off-target effects and confirms the selective mechanism of action for novel compounds.

G Start Experimental Evaluation of Tropane Compounds Subgraph1 Start->Subgraph1 Sodium Sodium Channel Inhibition Assays Subgraph1->Sodium DAT Dopamine Transporter Binding & Function Subgraph1->DAT SodiumSub Sodium->SodiumSub DATSub DAT->DATSub SodiumMethod1 Cultured Neocortical Neurons Preparation SodiumSub->SodiumMethod1 SodiumMethod2 Whole-Cell Patch-Clamp Electrophysiology SodiumMethod1->SodiumMethod2 SodiumMethod3 Voltage-Step Protocols to Elicit Sodium Currents SodiumMethod2->SodiumMethod3 SodiumOutput Concentration-Dependent Blockade Measurements SodiumMethod3->SodiumOutput DATMethod1 Transfected HEK 293 Cells Expressing Human DAT DATSub->DATMethod1 DATMethod2 Radiolabeled Substrate Uptake Inhibition DATMethod1->DATMethod2 DATMethod3 Rapid Filtration and Scintillation Counting DATMethod2->DATMethod3 DATOutput IC₅₀ Value Determination DATMethod3->DATOutput

Figure 2: Experimental workflow for evaluating tropane compounds

Implications for Drug Development

The structural-activity relationship demonstrated by the differences between cocaine and this compound offers valuable insights for medication development:

  • Targeted therapeutic design: The separation of stimulant effects from anesthetic properties in this compound suggests the possibility of designing more selective compounds targeting specific therapeutic endpoints. For instance, the C-1 substituted cocaine analogs described in the research showed inhibitory effects at monoamine transporters without producing cocaine-like locomotor stimulation [4].

  • Abuse liability considerations: While this compound maintains potent dopamine reuptake inhibition, its pharmacokinetic profile and potentially different transporter interaction mechanisms may result in different abuse liability compared to cocaine [1]. Some phenyltropanes are believed to have less abuse potential compared with cocaine, though this requires further investigation [1].

  • Research applications: this compound is used in scientific research into the dopamine transporter, with ³H-radiolabelled forms employed to map the distribution of dopamine transporters in the brain [1]. It also serves as an alternative to cocaine in animal research, avoiding the stringent licensing requirements associated with cocaine itself [1].

Conclusion

References

×

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

UNII

AH3LC885W8

Wikipedia

Troparil

Dates

Last modified: 02-18-2024

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